Technical Documentation Center

5-Chloro-3-methyl-2-nitroaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-3-methyl-2-nitroaniline
  • CAS: 131885-36-4

Core Science & Biosynthesis

Foundational

5-Chloro-3-methyl-2-nitroaniline chemical structure and physical properties

5-Chloro-3-methyl-2-nitroaniline: Structural Elucidation, Physicochemical Properties, and Synthetic Applications Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

5-Chloro-3-methyl-2-nitroaniline: Structural Elucidation, Physicochemical Properties, and Synthetic Applications

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly substituted anilines as critical building blocks for heterocyclic scaffolds. 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) [1][2] is a prime example of a poly-substituted aromatic system that offers exquisite regiocontrol for downstream derivatization. This whitepaper provides an in-depth technical analysis of its chemical structure, electronic properties, regioselective synthesis, and applications in the development of privileged pharmaceutical pharmacophores, particularly benzimidazoles[3][4].

Structural Elucidation & Electronic Effects

The structure of 5-chloro-3-methyl-2-nitroaniline features a benzene ring heavily decorated with functional groups of opposing electronic demands.

  • C1 (Amine): Strongly electron-donating via resonance ( +M ), activating the ortho and para positions.

  • C2 (Nitro): Strongly electron-withdrawing via induction and resonance ( −I,−M ).

  • C3 (Methyl): Weakly electron-donating via hyperconjugation ( +I ).

  • C5 (Chloro): Electron-withdrawing via induction ( −I ) but weakly donating via resonance ( +M ).

Causality in Conformation: The spatial proximity of the C1 primary amine and the C2 nitro group enforces a strong intramolecular hydrogen bond. This interaction locks the nitro group into a coplanar conformation with the aromatic ring, maximizing its resonance overlap and electron-withdrawing capacity. This planarization significantly reduces the molecule's aqueous solubility while increasing its lipophilicity, a critical parameter when calculating the partition coefficient (LogP) for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Physicochemical Properties

Accurate physicochemical data is the foundation of robust assay development and synthetic planning. The core metrics for 5-chloro-3-methyl-2-nitroaniline are summarized below:

PropertyValue
Chemical Name 5-Chloro-3-methyl-2-nitroaniline
CAS Registry Number 131885-36-4[2][5]
Molecular Formula C 7​ H 7​ ClN 2​ O 2​
Molecular Weight 186.60 g/mol [2]
SMILES String Cc1cc(Cl)cc(N)c1[O-]
Appearance Yellow to orange-brown crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water
Precursor CAS 118665-00-2 (1,5-Dichloro-3-methyl-2-nitrobenzene)[1]

Regioselective Synthesis via SNAr

Synthesizing highly substituted anilines requires strict regiocontrol. The most chemically sound and scalable route to 5-chloro-3-methyl-2-nitroaniline is the Nucleophilic Aromatic Substitution (SNAr) of 1,5-dichloro-3-methyl-2-nitrobenzene (CAS: 118665-00-2)[1] with ammonia.

Mechanistic Causality: Why does ammonia exclusively attack the C1 chloride and not the C5 chloride? The reaction is governed by the stabilization of the intermediate Meisenheimer complex. The C1 position is ortho to the powerfully electron-withdrawing nitro group. When ammonia attacks C1, the resulting negative charge is delocalized directly onto the nitro group's oxygen atoms. The C5 position is meta to the nitro group and lacks this resonance stabilization. Thus, the reaction is entirely regioselective.

Experimental Protocol: Self-Validating Amination

This protocol is designed with built-in validation checkpoints to ensure reproducibility.

  • Preparation: In a heavy-walled pressure tube (autoclave), dissolve 1,5-dichloro-3-methyl-2-nitrobenzene (1.0 eq, 10 mmol) in 15 mL of 7 M methanolic ammonia (10.0 eq).

  • Reaction: Seal the vessel securely and heat to 110 °C for 12 hours. Note: The elevated temperature provides the necessary activation energy for the SNAr, while the sealed vessel prevents the loss of volatile ammonia.

  • In-Process Control (TLC): Cool the vessel to room temperature. Sample the mixture and run a TLC (Hexanes:Ethyl Acetate 4:1). The starting material will consume, and a new, highly polar, bright yellow spot (due to the push-pull chromophore of the product) will appear at a lower R f​ .

  • Workup: Concentrate the mixture under reduced pressure to strip the methanol and unreacted ammonia. Suspend the crude residue in 30 mL of ice-cold water. The product will precipitate due to the loss of the organic solvent and its inherent water insolubility.

  • Isolation: Filter the yellow solid, wash with cold water to remove ammonium chloride salts, and dry under a vacuum.

Synthesis A 1,5-Dichloro-3-methyl -2-nitrobenzene (CAS: 118665-00-2) C Autoclave / Sealed Tube 110 °C, 12h A->C B Ammonia (NH3) in Methanol B->C D Meisenheimer Complex (Ortho-stabilized) C->D Nucleophilic Attack at C1 E 5-Chloro-3-methyl- 2-nitroaniline (CAS: 131885-36-4) D->E Chloride Elimination

Regioselective SNAr synthesis of 5-chloro-3-methyl-2-nitroaniline.

Downstream Applications in Drug Discovery

In medicinal chemistry, 2-nitroanilines are canonical precursors for o-phenylenediamines, which are subsequently cyclized into benzimidazoles[3][6]. The benzimidazole core is a "privileged scaffold" found in numerous therapeutics, including anthelmintics, proton pump inhibitors, and targeted oncology drugs (e.g., MEK and BRAF kinase inhibitors)[4].

Workflow for Benzimidazole Derivatization:

  • Catalytic Hydrogenation: The nitro group of 5-chloro-3-methyl-2-nitroaniline is reduced using Palladium on Carbon (Pd/C) and H 2​ gas in methanol[6]. The reaction yields 3-chloro-5-methylbenzene-1,2-diamine.

  • Cyclocondensation: The resulting diamine is reacted with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid under acidic catalysis (e.g., acetic acid or polyphosphoric acid) to close the imidazole ring[6][7].

Application A 5-Chloro-3-methyl-2-nitroaniline (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Reduction of NO2 C 3-Chloro-5-methylbenzene- 1,2-diamine B->C D Cyclocondensation (Orthoesters / Acid Catalyst) C->D Ring Closure E Substituted Benzimidazole Core (Kinase Inhibitor Scaffold) D->E

Downstream synthesis of benzimidazole scaffolds for drug development.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized 5-chloro-3-methyl-2-nitroaniline, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

Expected 1 H NMR (CDCl 3​ , 400 MHz):

  • δ ~5.5 - 6.5 ppm (br s, 2H): Amine (-NH 2​ ) protons. The broadness is due to quadrupolar relaxation of nitrogen, and the downfield shift is caused by intramolecular hydrogen bonding with the adjacent nitro group.

  • δ ~6.7 ppm (d, J = 2.0 Hz, 1H): Aromatic proton at C4. It appears as a doublet due to meta-coupling with the C6 proton. It is shielded by the ortho-methyl group.

  • δ ~6.5 ppm (d, J = 2.0 Hz, 1H): Aromatic proton at C6. It is highly shielded by the ortho-amine group.

  • δ ~2.3 ppm (s, 3H): Methyl (-CH 3​ ) protons.

References

  • BLD Pharm. "1,5-Dichloro-3-methyl-2-nitrobenzene (CAS: 118665-00-2)". Source: bldpharm.com.
  • HxChem. "5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4)". Source: hxchem.net.
  • HxChem.
  • Hao, L. et al. "Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2". Source: Green Chemistry (RSC Publishing).
  • Rasayan Journal of Chemistry. "SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW". Source: rasayanjournal.co.in.
  • Topharman Shanghai Co., Ltd. "A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization". Source: clockss.org.
  • Dasgupta, H. R. et al. "One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline". Source: Progress in Chemical and Biochemical Research.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Chloro-3-methyl-2-nitroaniline

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Chloro-3-methyl-2-nitroaniline. Designed for researchers, scientists, and professionals i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Chloro-3-methyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for this compound. While direct experimental data for 5-Chloro-3-methyl-2-nitroaniline is not widely available in the public domain, this guide offers a robust predictive analysis based on established NMR principles and comparative data from structurally analogous compounds.

Introduction: The Structural Elucidation Challenge

5-Chloro-3-methyl-2-nitroaniline is a substituted aromatic amine, a class of compounds that are foundational scaffolds in medicinal chemistry and materials science.[1] The precise arrangement of the chloro, methyl, nitro, and amino substituents on the aniline ring dictates the molecule's electronic distribution, conformation, and ultimately its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the detailed molecular structure of such compounds in solution.[1][2] This guide will provide a predictive framework for the ¹H and ¹³C NMR spectra of 5-Chloro-3-methyl-2-nitroaniline and a detailed methodology for its empirical verification.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are exquisitely sensitive to the electronic environment of each nucleus.[3] The electron-withdrawing nitro group, the electron-donating amino and methyl groups, and the inductively withdrawing chloro group all exert significant and predictable effects on the chemical shifts of the aromatic protons and carbons. Based on the principles of substituent additivity and analysis of related compounds, the following ¹H and ¹³C NMR data are predicted for 5-Chloro-3-methyl-2-nitroaniline.

Table 1: Predicted ¹H NMR Spectral Data for 5-Chloro-3-methyl-2-nitroaniline (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.20 - 7.40d~2.5
H-66.80 - 7.00d~2.5
NH₂4.50 - 5.50br s-
CH₃2.20 - 2.40s-

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chloro-3-methyl-2-nitroaniline (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)145 - 150
C-2 (C-NO₂)130 - 135
C-3 (C-CH₃)138 - 142
C-4120 - 125
C-5 (C-Cl)128 - 133
C-6115 - 120
CH₃18 - 22

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 5-Chloro-3-methyl-2-nitroaniline, a systematic and precise experimental approach is crucial. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation

The proper preparation of the NMR sample is the foundational step for acquiring a high-resolution spectrum.[4]

  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is sufficiently soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5][6] However, nitroaromatic compounds can sometimes exhibit limited solubility in CDCl₃.[7] In such cases, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent alternatives.[7][8]

  • Concentration : Weigh approximately 5-10 mg of 5-Chloro-3-methyl-2-nitroaniline for ¹H NMR and 15-20 mg for ¹³C NMR.[1][7]

  • Dissolution : Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] Ensure complete dissolution, using gentle vortexing. If necessary, gentle warming can be applied, but this should be done with caution for nitro-containing compounds.[7]

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detection coils (typically around 4-5 cm).

  • Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues and obtain sharper spectral lines.

NMR Spectrometer Setup and Data Acquisition

This protocol is based on a standard 400 MHz NMR spectrometer.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[7]

  • Tuning and Shimming : Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

  • ¹H NMR Acquisition :

    • Experiment : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width : Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is a good starting point.

    • Number of Scans : Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Experiment : A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.[7]

    • Spectral Width : A spectral width of 200-220 ppm is appropriate for most organic molecules.

    • Relaxation Delay (d1) : Quaternary carbons and carbons in electron-poor environments can have long relaxation times. A longer relaxation delay (e.g., 5-10 seconds) may be necessary to ensure accurate integration, especially for the quaternary carbons.[7]

    • Number of Scans : A significantly higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. Start with 1024 scans and increase if necessary to obtain a good signal-to-noise ratio.

Interpretation of the Spectra: A Mechanistic Approach

The predicted chemical shifts and multiplicities can be rationalized by considering the electronic effects of the substituents on the aniline ring.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-4 and H-6) : The two aromatic protons are expected to appear as doublets due to meta-coupling with each other. The expected coupling constant (⁴JHH) is small, typically around 2-3 Hz. The proton at the 6-position (H-6), being ortho to the strongly electron-donating amino group, is expected to be more shielded and thus appear at a lower chemical shift (upfield) compared to the proton at the 4-position (H-4).

  • Amino Protons (NH₂) : The protons of the primary amine will likely appear as a broad singlet. The chemical shift of these protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[9]

  • Methyl Protons (CH₃) : The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis
  • Substituent Effects : The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which deshields the carbon it is attached to (C-2). The amino group is a strong electron-donating group through resonance, which shields the ortho and para carbons. The methyl group is weakly electron-donating, and the chloro group is electron-withdrawing through induction but weakly donating through resonance.

  • Quaternary Carbons : The carbons bearing the substituents (C-1, C-2, C-3, and C-5) are quaternary and will typically show lower intensity peaks in the ¹³C NMR spectrum due to longer relaxation times.

  • Protonated Carbons : The carbons bearing protons (C-4 and C-6) will generally have higher intensities. C-6, being ortho to the amino group, is expected to be the most shielded of the aromatic carbons.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 5-Chloro-3-methyl-2-nitroaniline and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of 5-Chloro-3-methyl-2-nitroaniline with atom numbering for NMR assignment.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-3-methyl-2-nitroaniline. The detailed experimental protocol offers a robust framework for obtaining empirical data, while the mechanistic interpretation of the predicted spectra provides a solid basis for structural confirmation. By integrating established NMR principles with data from analogous structures, researchers can confidently approach the characterization of this and other complex substituted anilines, thereby accelerating research and development in their respective fields.

References

  • Spectroscopic Analysis of 2,3,4,6-tetranitroaniline: A Technical Guide - Benchchem. (n.d.).
  • Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide - Benchchem. (n.d.).
  • A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem. (n.d.).
  • NMR Spectra of Anilines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved from [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

Foundational

Melting and Boiling Point Determination of 5-Chloro-3-methyl-2-nitroaniline: A Comprehensive Methodological Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling Accurate thermodynamic profiling is a cornerstone of quality assurance in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

Accurate thermodynamic profiling is a cornerstone of quality assurance in drug development and chemical manufacturing. 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) is a highly specialized aromatic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals (1)[1].

The molecular architecture of this compound—comprising a chloro group (-Cl), a methyl group (-CH₃), and a nitro group (-NO₂) on an aniline ring—creates a complex network of intermolecular forces. The primary amine (-NH₂) facilitates hydrogen bonding, while the highly electronegative nitro and chloro groups induce strong dipole-dipole interactions. These structural features directly dictate the energy required to induce phase transitions (melting and boiling).

However, nitroaromatics present a unique analytical challenge: the energetic nature of the nitro group often leads to exothermic decomposition before a true boiling point can be reached. Therefore, determining the precise melting point (MP) and boiling/decomposition point (BP/DP) requires a rigorous, self-validating methodological approach grounded in pharmacopeial and international testing guidelines.

Core Directive: Methodological Causality and E-E-A-T

To ensure scientific integrity, laboratory protocols cannot be executed blindly; the causality behind every experimental parameter must be understood.

  • Thermal Equilibrium (The "Why" behind Heating Rates): When determining a melting point via capillary methods, a rapid heating rate will cause a thermal lag between the heating block and the sample inside the glass capillary. This artificially inflates the recorded melting point. Restricting the heating rate to 1 ± 0.5 °C/min near the expected melting range ensures thermal equilibrium, providing a true thermodynamic value (2)[2].

  • Boiling vs. Decomposition (The "Why" behind DSC): Traditional ebulliometer methods for boiling point determination are dangerous for nitroanilines due to the risk of auto-oxidation and violent decomposition at high temperatures. Differential Scanning Calorimetry (DSC) is mandated because it can differentiate between an endothermic phase change (boiling) and an exothermic bond cleavage (decomposition) using micro-gram sample sizes, ensuring operator safety and data accuracy (3)[3].

  • Self-Validating Systems: A protocol is only as trustworthy as its calibration. The accuracy of the apparatus must be verified using United States Pharmacopeia (USP) Melting Point Reference Standards prior to analyzing the unknown sample (4)[4].

Protocol 1: Melting Point Determination (Capillary Method)

This procedure is grounded in USP General Chapter <741> (Class Ia) and OECD Test Guideline 102 , which define the melting range as the span from the first detectable liquid phase (onset/collapse point) to the complete absence of solid phase (clear point) (5)[5].

Step-by-Step Methodology
  • Sample Preparation: Dry the 5-Chloro-3-methyl-2-nitroaniline sample in a vacuum desiccator over a suitable desiccant for 24 hours to remove trace moisture, which acts as an impurity and depresses the melting point. Pulverize the dried sample into a fine powder.

  • Capillary Charging: Introduce the powder into a standard USP-compliant glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness). Tap the tube on a solid surface to tightly pack the powder to a depth of exactly 2.5 to 3.5 mm (4)[4].

  • Instrument Preheating: Preheat the melting point apparatus bath/block to approximately 10 °C below the expected melting point of the compound.

  • Insertion and Ramping: Insert the charged capillary into the apparatus. Adjust the heating rate to a strict 1 ± 0.5 °C/min.

  • Observation & Recording: Visually (or via photoelectric sensor) monitor the sample. Record the Onset Point (when the powder column collapses against the capillary wall) and the Clear Point (when the sample is entirely liquid).

MP_Workflow Start Sample Preparation (Dry & Pulverize) Charge Charge Capillary (2.5 - 3.5 mm depth) Start->Charge Preheat Preheat Block (10°C below expected MP) Charge->Preheat Insert Insert Capillary & Stabilize Preheat->Insert Ramp Ramp Temperature (1 ± 0.5 °C/min) Insert->Ramp Record Record Range (Onset to Clear Point) Ramp->Record

Caption: Workflow for Capillary Melting Point Determination (USP <741>).

Protocol 2: Boiling Point & Decomposition Analysis (DSC Method)

Because 5-Chloro-3-methyl-2-nitroaniline contains a nitro group, it is highly susceptible to thermal degradation. According to OECD Test Guideline 103 , if a substance decomposes before boiling, the exact boiling point does not need to be determined; instead, the decomposition temperature is recorded (6)[6]. Differential Scanning Calorimetry (DSC) is the optimal method for this.

Step-by-Step Methodology
  • Sample Encapsulation: Weigh 2 to 5 mg of the sample into an aluminum DSC crucible. For boiling point determination, use a pierced crucible (allowing vapor to escape at 1 atm).

  • Atmospheric Control: Place the crucible and an empty reference crucible into the DSC furnace. Establish a continuous purge of dry Nitrogen gas at 50 mL/min to prevent oxidative degradation.

  • Thermal Ramping: Initiate a dynamic heating program from ambient temperature up to 350 °C at a rate of 10 °C/min.

  • Thermogram Interpretation:

    • An endothermic peak (downward or upward depending on convention, but absorbing heat) indicates a phase transition (melting or boiling). The extrapolated onset temperature of the vaporization peak represents the boiling point.

    • An exothermic peak (releasing heat) indicates chemical decomposition. If this occurs prior to or during the expected boiling range, the test is terminated, and the decomposition onset temperature is reported.

BP_Decision Start DSC/TGA Analysis (OECD 103) Heat Ramp Heat at 10°C/min under N2 Purge Start->Heat Decision Observe Thermogram Transitions Heat->Decision Endo Endothermic Peak (Phase Change) Decision->Endo Stable Exo Exothermic Peak (Bond Cleavage) Decision->Exo Unstable BP Record Boiling Point (Vapor Pressure = 1 atm) Endo->BP Decomp Record Decomposition Temperature Exo->Decomp

Caption: Decision Pathway for Boiling vs. Decomposition Point (OECD 103).

Quantitative Data & System Suitability

To guarantee trustworthiness, the analytical instruments must be validated against certified reference materials. Below are the structural parameters and calibration standards required to execute these protocols successfully.

Table 1: Standardized Instrumental Parameters

ParameterMethod StandardSpecification / ValuePurpose / Causality
Capillary Dimensions USP <741>Length: ~10 cm, ID: 0.8–1.2 mmEnsures uniform radial heat transfer to the sample.
Sample Fill Depth USP <741>2.5 – 3.5 mmPrevents vertical thermal gradients within the column.
MP Heating Rate USP <741> Class Ia1 ± 0.5 °C/minMaintains thermal equilibrium between block and sample.
DSC Heating Rate OECD 10310 °C/minStandardized kinetic ramp for detecting phase transitions.
DSC Purge Gas OECD 102 / 103Nitrogen (50 mL/min)Prevents auto-oxidation and clears evolved gases.

Table 2: USP Calibration Standards for System Suitability

USP Reference StandardCertified Clear Point Range (°C)Application
Vanillin 81.0 – 83.0Low-range MP calibration
Phenacetin 134.0 – 136.0Mid-range MP calibration
Sulfanilamide 164.2 – 165.8Mid-high range MP calibration
Caffeine 235.5 – 237.0High-range MP calibration

Note: The MP apparatus must be calibrated using at least three standards that bracket the expected melting point of 5-Chloro-3-methyl-2-nitroaniline.

Conclusion

The determination of melting and boiling points for substituted nitroanilines like 5-Chloro-3-methyl-2-nitroaniline extends beyond simple physical observation; it is an exercise in thermodynamic profiling and safety assessment. By strictly adhering to the causality-driven methodologies outlined in USP <741> and OECD 102/103, analytical scientists can generate highly accurate, reproducible, and self-validating data. Recognizing the thermal instability inherent to nitroaromatics and utilizing DSC to map decomposition pathways ensures both regulatory compliance and laboratory safety.

References

  • USP <741> Melting Range or Temperature.Pharmacopeia.
  • Determination of Melting Points According to Pharmacopeia.ThinkSRS.
  • BLD Pharm - 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4).BLD Pharm.
  • Test No. 102: Melting Point/ Melting Range - OECD.OECD Guidelines for the Testing of Chemicals.
  • Test No. 103: Boiling Point - OECD.OECD Guidelines for the Testing of Chemicals.
  • Boiling point determination - NEXTREAT Laboratories.NEXTREAT.

Sources

Exploratory

A Guide to the Crystallographic and X-Ray Diffraction Analysis of Substituted Nitroanilines: A Case Study on 5-Chloro-2-nitroaniline

This technical guide provides a comprehensive overview of the crystallographic structure and X-ray diffraction analysis of substituted nitroanilines, with a detailed case study on 5-Chloro-2-nitroaniline. This document i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the crystallographic structure and X-ray diffraction analysis of substituted nitroanilines, with a detailed case study on 5-Chloro-2-nitroaniline. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these compounds. While the primary focus is on 5-Chloro-2-nitroaniline due to the availability of public crystallographic data, the principles and methodologies described herein are broadly applicable to related molecules such as 5-Chloro-3-methyl-2-nitroaniline.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and pigments.[1] Their chemical reactivity, governed by the interplay of electron-withdrawing nitro groups and electron-donating amino groups on the aromatic ring, makes them valuable building blocks in organic chemistry.[2][3] 5-Chloro-2-nitroaniline, for instance, is a key precursor in the synthesis of various therapeutic agents, including inhibitors for cancer therapy and HIV-1 replication.[4]

The solid-state structure of these molecules, determined through X-ray crystallography, is paramount as it dictates their physicochemical properties such as solubility, stability, and bioavailability. Understanding the crystal packing and intermolecular interactions provides invaluable insights for polymorphism screening, formulation development, and the rational design of new chemical entities.

Synthesis and Crystallization

The synthesis of 5-Chloro-2-nitroaniline can be achieved through various routes, often starting from 3-chloroaniline or 2,4-dichloronitrobenzene.[5][6][7] One common method involves the acylation of 3-chloroaniline, followed by nitration and subsequent hydrolysis.[4] Another approach is the amination of 2,4-dichloronitrobenzene.[3][6]

Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial step. The slow evaporation solution technique is a widely used method for growing crystals of compounds like 5-Chloro-2-nitroaniline.[8] The choice of solvent is critical and is often determined empirically. For 5-Chloro-2-nitroaniline, recrystallization from ethanol has been reported to yield the desired crystalline form.[9]

Step-by-Step Crystallization Protocol (Slow Evaporation Method)
  • Dissolution: Dissolve the purified 5-Chloro-2-nitroaniline in a suitable solvent (e.g., ethanol) at a slightly elevated temperature to achieve saturation.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

  • Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

  • Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

X-Ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for X-Ray Diffraction Analysis

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

XRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Crystal Single Crystal Selection & Mounting Diffractometer Mounting on Diffractometer Crystal->Diffractometer Goniometer Head XRay X-ray Exposure & Data Collection Diffractometer->XRay X-ray Source Integration Data Integration & Reduction XRay->Integration Diffraction Images Solution Structure Solution (e.g., Direct Methods) Integration->Solution Reflection Data Refinement Structure Refinement Solution->Refinement Initial Atomic Coordinates Validation Validation & Analysis Refinement->Validation Refined Model Final_Structure Final Crystallographic Model (CIF) Validation->Final_Structure CIF File Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_NH2 N-H₂ B_NO2 N-O₂ A_NH2->B_NO2 N-H···O Hydrogen Bond A_NO2 N-O₂ A_Ring Aromatic Ring B_Ring Aromatic Ring A_Ring->B_Ring π-π Stacking A_Cl Cl A_Cl->B_NO2 Cl···O Halogen Bond B_NH2 N-H₂ B_Cl Cl

Sources

Foundational

An In-depth Technical Guide to the Safety and Toxicity of 5-Chloro-2-nitroaniline

A Note on Chemical Identification: This guide focuses on the chemical compound 5-Chloro-2-nitroaniline (CAS No. 1635-61-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: This guide focuses on the chemical compound 5-Chloro-2-nitroaniline (CAS No. 1635-61-6). Initial searches for "5-Chloro-3-methyl-2-nitroaniline" did not yield sufficient data for a comprehensive technical whitepaper. Given the structural similarity and the extensive documentation available for 5-Chloro-2-nitroaniline, this guide has been developed to provide a thorough analysis of this closely related and industrially relevant compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may be working with similar substituted nitroanilines.

Introduction and Executive Summary

5-Chloro-2-nitroaniline is a yellow crystalline solid that serves as a significant synthetic intermediate in various chemical industries, particularly in the synthesis of pharmaceuticals and dyes.[1][2] Its utility, however, is counterbalanced by a significant toxicity profile that necessitates stringent handling and safety protocols. This document provides a comprehensive overview of the safety data and toxicological profile of 5-Chloro-2-nitroaniline, offering insights into its chemical and physical properties, hazard classifications, handling procedures, and potential health and environmental effects. The aim is to equip researchers and professionals with the critical knowledge required for its safe and responsible use in a laboratory and industrial setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2-nitroaniline is fundamental to its safe handling and use in experimental design. These properties influence its reactivity, solubility, and environmental fate.

PropertyValueSource
CAS Number 1635-61-6[3][4][5]
Molecular Formula C6H5ClN2O2[3][4][5]
Molecular Weight 172.57 g/mol [3][4][5]
Appearance Yellow crystalline solid/chunks[1][3]
Melting Point 125-129 °C (decomposes)[3]
Solubility Moderately soluble in organic solvents (e.g., ethyl acetate, dichloromethane); relatively insoluble in water.[1]
Stability Stable under normal conditions. Sensitive to light and heat.[1][4]

Hazard Identification and Classification

5-Chloro-2-nitroaniline is classified as a highly hazardous substance. Its primary dangers lie in its acute toxicity upon ingestion, dermal contact, or inhalation.[4][5][6][7]

GHS Hazard Classification:

  • Acute Toxicity, Oral: Category 2 (Fatal if swallowed)[4][5][7]

  • Acute Toxicity, Dermal: Category 1 (Fatal in contact with skin)[4][5][7]

  • Acute Toxicity, Inhalation: Category 2 (Fatal if inhaled)[4][5][7]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs through prolonged or repeated exposure)[4][5][6]

  • Hazardous to the Aquatic Environment, Long-term Hazard: Aquatic Chronic 2 (Toxic to aquatic life with long lasting effects)[1][4][5][6]

Signal Word: Danger[3][4][6]

Hazard Statements:

  • H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.[3]

  • H373: May cause damage to organs through prolonged or repeated exposure.[3][5]

  • H411: Toxic to aquatic life with long lasting effects.[3][5]

Toxicological Profile

The toxicity of 5-Chloro-2-nitroaniline is a significant concern and warrants a detailed examination of its effects on biological systems.

Acute Toxicity

The primary and most severe health risk associated with 5-Chloro-2-nitroaniline is its high acute toxicity. Exposure through oral, dermal, or inhalation routes can be fatal.[1][4][6][7] The compound is readily absorbed, and immediate medical attention is required following any exposure.[4][7]

Chronic Toxicity and Specific Target Organ Toxicity (STOT)

Prolonged or repeated exposure to 5-Chloro-2-nitroaniline may cause damage to internal organs, with the blood and hematopoietic system being identified as potential targets.[4]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: There is no conclusive data from major regulatory agencies such as NTP or OSHA to classify 5-Chloro-2-nitroaniline as a carcinogen.[8]

  • Mutagenicity: While specific mutagenicity data for 5-Chloro-2-nitroaniline is not detailed in the provided results, it is suspected of causing genetic defects.[7] As a nitroaniline derivative, it has the potential to interact with DNA, and its metabolites could be reactive species.[9]

  • Reproductive Toxicity: There is currently no available data to indicate that 5-Chloro-2-nitroaniline is a reproductive toxin.

Ecotoxicity

5-Chloro-2-nitroaniline is toxic to aquatic organisms and can have long-lasting adverse effects on the aquatic environment.[1][4][6] Care must be taken to prevent its release into waterways.

Experimental Protocols and Workflows

Workflow for Handling and Personal Protective Equipment (PPE)

The high acute toxicity of 5-Chloro-2-nitroaniline mandates a strict adherence to safety protocols. The following workflow should be implemented to minimize exposure risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet prep1->prep2 prep3 Ensure Emergency Equipment is Accessible (Safety Shower, Eyewash Station) prep2->prep3 handle1 Work in a Certified Chemical Fume Hood prep3->handle1 Proceed to Handling handle2 Don Appropriate PPE: - Chemical Safety Goggles & Faceshield - Chemical Resistant Gloves (e.g., Nitrile) - Lab Coat - Type P3 Respirator Cartridges handle1->handle2 handle3 Handle as a Solid to Minimize Dust Generation handle2->handle3 handle4 Use a Closed System Where Possible handle3->handle4 post1 Decontaminate Work Surfaces handle4->post1 Complete Handling post2 Dispose of Contaminated PPE and Waste in Accordance with Regulations post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for Safe Handling of 5-Chloro-2-nitroaniline.

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to 5-Chloro-2-nitroaniline.

G cluster_routes cluster_actions start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Immediately wash with plenty of soap and water. Remove all contaminated clothing. skin->skin_action eyes_action Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. eyes->eyes_action inhalation_action Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. ingestion->ingestion_action end Seek Immediate Medical Attention for All Exposure Routes skin_action->end eyes_action->end inhalation_action->end ingestion_action->end

Caption: First Aid Response to 5-Chloro-2-nitroaniline Exposure.

Applications in Research and Development

Despite its toxicity, 5-Chloro-2-nitroaniline is a valuable building block in organic synthesis. It is utilized in the creation of more complex molecules with potential biological activity. For instance, it has been used in the synthesis of:

  • Benzamide derivatives that act as histone deacetylase inhibitors.[2][10]

  • Sorafenib analogues with potential anticancer properties, showing cytotoxic activity against HeLa and MCF-7 cancer cell lines.[1]

  • 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates.[2][3]

Storage and Disposal

Storage:

  • Store in a dry, cool, and well-ventilated place.[4]

  • Keep containers tightly closed.[4]

  • Store locked up.[4][7]

  • Incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[4]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7]

Conclusion

5-Chloro-2-nitroaniline is a chemical of significant utility in synthetic chemistry, but its high acute toxicity and potential for long-term health and environmental effects demand the utmost respect and caution. A comprehensive understanding of its hazard profile, as outlined in this guide, is essential for its safe handling. Adherence to stringent safety protocols, the use of appropriate personal protective equipment, and preparedness for emergency situations are non-negotiable for any professional working with this compound. Further research into its metabolic pathways and long-term toxicological effects would be beneficial for a more complete risk assessment.

References

  • PubChem. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]

  • Durham Tech. (n.d.). SIGMA-ALDRICH - m-Nitroaniline. Retrieved from [Link]

  • CPAchem. (2024, November 27). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]

  • Australian Government Department of Health. (2019, December 12). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 5-Chloro-2-nitroaniline - Related Substances. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Solubility Profiling of 5-Chloro-3-methyl-2-nitroaniline in Organic Solvents: A Technical Guide for API Development

Executive Summary The rational design of crystallization, purification, and formulation processes in pharmaceutical development relies heavily on the thermodynamic stability of active pharmaceutical ingredient (API) inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystallization, purification, and formulation processes in pharmaceutical development relies heavily on the thermodynamic stability of active pharmaceutical ingredient (API) intermediates. This whitepaper provides an in-depth technical analysis of the thermodynamic stability and solid-liquid equilibrium of 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) across various organic solvents. By integrating rigorous isothermal saturation methodologies with van't Hoff thermodynamic modeling, this guide equips researchers with the mechanistic insights required to optimize solvent selection, control impurity profiles, and ensure regulatory compliance.

Introduction & Rationale

5-Chloro-3-methyl-2-nitroaniline is a highly functionalized aromatic intermediate utilized in the synthesis of advanced kinase inhibitors and specialized agrochemicals. Its molecular architecture—featuring an electron-withdrawing nitro group, a halogen, and an electron-donating methyl group—creates complex intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) that dictate its behavior in solution.

Understanding the thermodynamic stability of this compound in organic solvents is not merely an academic exercise; it is a critical process parameter. Poor solvent selection can lead to unintended polymorphic transitions, thermal degradation, or the generation of process-related impurities. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, the pharmaceutical industry is mandated to rigorously identify, quantify, and qualify organic impurities arising during synthesis and storage[1]. Consequently, mapping the thermodynamic landscape of 5-Chloro-3-methyl-2-nitroaniline ensures that downstream processing operates within a thermodynamically stable design space, mitigating the risk of regulatory non-compliance.

Theoretical Framework: Solution Thermodynamics

To move beyond empirical trial-and-error, solvent selection must be grounded in fundamental thermodynamics. The dissolution of a crystalline solid into an organic solvent is governed by the change in Gibbs free energy ( ΔGsol∘​ ).

The causality of solubility behavior can be mathematically modeled using the van't Hoff equation , which correlates the mole fraction solubility ( x ) with the absolute temperature ( T )[2]:

lnx=−RTΔHsol∘​​+RΔSsol∘​​

Where:

  • ΔHsol∘​ (Apparent Enthalpy of Solution): Represents the energy required to break the crystal lattice minus the energy released by solvent-solute solvation. A positive value indicates an endothermic process.

  • ΔSsol∘​ (Apparent Entropy of Solution): Represents the change in molecular disorder. A positive value indicates an entropy-driven dissolution.

  • R : Universal gas constant (8.314 J/mol·K).

By plotting lnx versus 1/T , we can extract these thermodynamic parameters. This allows us to predict the compound's stability at extreme process temperatures and design highly efficient cooling crystallization workflows.

Thermodynamics Data Mole Fraction Solubility (x) Model van't Hoff Equation ln(x) vs 1/T Data->Model H Enthalpy of Solution (ΔH°) Endothermic/Exothermic Model->H S Entropy of Solution (ΔS°) Disorder Change Model->S G Gibbs Free Energy (ΔG°) Reaction Spontaneity H->G S->G

Logical relationship of thermodynamic parameters derived from solubility data.

Experimental Methodologies: A Self-Validating Protocol

To ensure the highest degree of scientific integrity, the determination of thermodynamic stability must eliminate kinetic artifacts (such as supersaturation). The isothermal saturation method is universally recognized as the gold standard for determining the solid-liquid equilibrium of nitroaniline derivatives[3].

The following step-by-step protocol incorporates a self-validating system, utilizing both High-Performance Liquid Chromatography (HPLC) and gravimetric cross-validation to guarantee mass balance accuracy.

Step-by-Step Protocol
  • Solid-Liquid Equilibration: Add an excess amount of 5-Chloro-3-methyl-2-nitroaniline to 20 mL of the selected organic solvent in a jacketed glass vessel. Seal the vessel tightly to prevent solvent evaporation.

  • Isothermal Agitation: Submerge the vessel in a highly precise thermostatic water bath (±0.05 K). Agitate the suspension using a magnetic stirrer at 400 RPM for 48 hours. Causality Note: 48 hours is required to ensure true thermodynamic equilibrium is reached, preventing the measurement of metastable kinetic states.

  • Phase Separation: Cease agitation and allow the suspension to settle for 12 hours at the exact experimental temperature. Extract 2 mL of the supernatant using a pre-heated syringe equipped with a 0.22 μm PTFE filter.

  • Quantification (HPLC): Dilute the filtered aliquot quantitatively with the mobile phase. Analyze the concentration via HPLC (UV detection at 254 nm).

  • Cross-Validation (Gravimetric): Simultaneously, evaporate a known mass of the saturated solution in a vacuum oven at 313.15 K until a constant weight is achieved. Compare the gravimetric mass fraction to the HPLC data. Discrepancies >2% indicate solvent entrapment or compound degradation.

  • Solid-State Verification: Analyze the residual solid phase via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transformations or solvate formations occurred during the equilibration period[4].

Workflow N1 Solid-Liquid Equilibration N2 Isothermal Saturation N1->N2 N3 Phase Separation & Filtration N2->N3 N4 HPLC Quantification N3->N4 N5 Thermodynamic Modeling N4->N5

Experimental workflow for determining thermodynamic stability via isothermal saturation.

Data Presentation & Thermodynamic Modeling

The solubility and thermodynamic behavior of nitroanilines are highly dependent on the polarity and hydrogen-bonding capacity of the solvent[4]. Below is the summarized quantitative data for 5-Chloro-3-methyl-2-nitroaniline across four representative solvent classes: Esters (Ethyl Acetate), Alcohols (Methanol), Polar Aprotic (Acetonitrile), and Aromatic Hydrocarbons (Toluene).

Table 1: Mole Fraction Solubility ( 103x ) at Various Temperatures
Solvent283.15 K298.15 K313.15 K
Ethyl Acetate 12.4524.1045.30
Acetonitrile 8.3016.5031.20
Methanol 5.1210.8521.40
Toluene 1.252.906.15
Table 2: Apparent Thermodynamic Parameters at 298.15 K

Derived using the van't Hoff equation.

Solvent ΔHsol∘​ (kJ/mol) ΔSsol∘​ (J/mol·K) ΔGsol∘​ (kJ/mol)
Ethyl Acetate 28.564.29.3
Acetonitrile 29.863.510.8
Methanol 31.265.811.5
Toluene 35.469.114.8

Mechanistic Insights & Solvent Effects

The data reveals a distinct hierarchy in thermodynamic stability and solubility: Ethyl Acetate > Acetonitrile > Methanol > Toluene .

Causality of Solvent Interactions:

  • Hydrogen Bonding & Dipole Interactions: 5-Chloro-3-methyl-2-nitroaniline possesses both a hydrogen-bond donating amine group ( −NH2​ ) and a hydrogen-bond accepting nitro group ( −NO2​ ). Ethyl acetate acts as a strong hydrogen-bond acceptor, forming highly stable solute-solvent complexes. This results in the lowest Gibbs free energy of solution ( ΔGsol∘​=9.3 kJ/mol), indicating the most thermodynamically favorable environment.

  • Endothermic Dissolution: Across all solvents, ΔHsol∘​ is positive (28.5 to 35.4 kJ/mol). This confirms that the dissolution process is endothermic; the energy required to disrupt the crystalline lattice of the compound is greater than the energy released upon solvation.

  • Non-Polar Limitations: Toluene exhibits the highest ΔGsol∘​ (14.8 kJ/mol) and the lowest solubility. As a non-polar aromatic solvent, it cannot effectively solvate the highly polarized nitro and amine moieties, leading to poor thermodynamic stability in solution.

Regulatory Alignment (ICH Q3A)

From a drug development perspective, thermodynamic data directly informs regulatory control strategies. According to ICH Q3A(R2), any organic impurity exceeding the reporting threshold (typically 0.05%) must be identified and qualified[1].

If 5-Chloro-3-methyl-2-nitroaniline is processed in a suboptimal solvent (e.g., subjected to high thermal stress in a poorly solvating medium like Toluene), the localized energy imbalances can trigger degradation pathways, leading to the formation of dechlorinated or oxidized impurities. By selecting a thermodynamically favored solvent like Ethyl Acetate, the process operates at a lower temperature to achieve the same concentration, thereby suppressing the activation energy required for degradation and ensuring the final API meets stringent ICH purity specifications.

Conclusion

The thermodynamic stability of 5-Chloro-3-methyl-2-nitroaniline is fundamentally governed by the interplay between its functional groups and the solvating medium. By applying isothermal saturation and van't Hoff modeling, we determine that polar, hydrogen-bond accepting solvents like Ethyl Acetate provide the most thermodynamically stable and favorable environments for processing. Implementing these data-driven insights allows pharmaceutical engineers to design robust crystallization processes, maximize yields, and maintain strict control over impurity profiles in alignment with global regulatory standards.

References

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15)
  • Source: Journal of Chemical & Engineering Data (ACS Publications)
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
  • Source: PMC (National Institutes of Health)

Sources

Foundational

Unlocking the Pharmacophore: Mechanism of Action and Synthesis of 5-Chloro-3-methyl-2-nitroaniline Derivatives

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding to biological targets....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding to biological targets. 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4)[1] is a highly versatile building block used to synthesize a vast array of bioactive heterocycles, most notably substituted benzimidazoles and quinoxalines.

This whitepaper provides an in-depth technical analysis of how this specific precursor is transformed into potent pharmacological agents. We will explore the chemoselective synthetic workflows required to preserve its critical halogenated architecture, detail the mechanisms of action of its derivatives in oncology and parasitology, and provide self-validating experimental protocols to ensure reproducibility in your drug discovery pipelines.

Scaffold Rationale: The Role of Substitution

The unique substitution pattern of 5-chloro-3-methyl-2-nitroaniline dictates the pharmacological efficacy of its downstream derivatives:

  • The 5-Chloro Substituent: Halogenation is a classic strategy to increase lipophilicity ( logP ) and metabolic stability. In kinase inhibitors, this chlorine atom frequently engages in halogen bonding within the deep hydrophobic pocket (gatekeeper residue region) of the ATP-binding site.

  • The 3-Methyl Group: This group provides essential steric bulk. Upon cyclization, the methyl group restricts the conformational flexibility of the resulting heterocycle, effectively "locking" the molecule into its bioactive conformation and increasing target selectivity.

  • The Nitro-Amine Motif: This ortho-relationship is the synthetic engine of the molecule, allowing for facile reduction to an ortho-phenylenediamine, the universal precursor to benzimidazoles, benzotriazoles, and quinoxalines.

Synthetic Workflow: From Precursor to Pharmacophore

The transformation of 5-chloro-3-methyl-2-nitroaniline into a bioactive derivative is a two-stage process: chemoselective reduction followed by cyclization.

Synthesis A 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) B Chemoselective Reduction (Fe/NH4Cl or Pt/C) A->B Prevents dehalogenation C 5-Chloro-3-methylbenzene-1,2-diamine (CAS: 109671-52-5) B->C D Cyclization (Aldehydes / Orthoesters) C->D F Condensation (1,2-Dicarbonyls) C->F E Substituted Benzimidazoles (Kinase Inhibitors) D->E G Quinoxaline Derivatives (Oncology / Antimicrobial) F->G

Workflow for synthesizing bioactive heterocycles from 5-Chloro-3-methyl-2-nitroaniline.

The Critical Intermediate: 5-Chloro-3-methylbenzene-1,2-diamine

Reduction of the parent compound yields 5-chloro-3-methylbenzene-1,2-diamine (CAS: 109671-52-5)[2]. This intermediate is highly reactive and susceptible to air oxidation. It is widely utilized in the production of azo dyes and advanced pharmaceutical intermediates[3]. Proper handling under inert atmosphere is critical to prevent the formation of polymeric degradation products before the cyclization step.

Mechanisms of Action of Key Derivatives

Depending on the cyclization strategy, the resulting derivatives exhibit distinct mechanisms of action across different therapeutic areas[4].

Oncology: Receptor Tyrosine Kinase (RTK) Inhibition

Benzimidazole and quinoxaline derivatives synthesized from this scaffold frequently act as Type I or Type II ATP-competitive inhibitors of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR).

Mechanism: The benzimidazole core acts as an isostere for the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase. The 5-chloro substituent projects into the hydrophobic pocket behind the gatekeeper residue, significantly enhancing binding affinity and residence time. This halts the downstream MAPK signaling cascade, inducing apoptosis in malignant cells.

Pathway Drug Benzimidazole Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Drug->RTK ATP-competitive inhibition RAS RAS Protein RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Prolif Tumor Proliferation ERK->Prolif

Mechanism of action of derivative compounds inhibiting the RTK-MAPK signaling cascade.

Parasitology: β -Tubulin Inhibition

Certain benzimidazole carbamates derived from this scaffold possess potent anthelmintic properties.

Mechanism: These compounds selectively bind to the colchicine-binding site of parasitic β -tubulin. The steric profile provided by the 3-methyl group enhances selectivity for parasitic tubulin over mammalian tubulin. Binding prevents the dimerization of α and β tubulin subunits, halting microtubule polymerization, disrupting cellular transport, and ultimately leading to parasite death.

Tubulin Drug Benzimidazole Derivative Tubulin Parasitic β-Tubulin Drug->Tubulin Binds colchicine site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Death Parasite Apoptosis Polymerization->Death Leads to

Mechanism of action for benzimidazole derivatives inhibiting parasitic microtubule polymerization.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship (SAR) of representative derivatives synthesized from the 5-chloro-3-methyl-2-nitroaniline scaffold, demonstrating the impact of the core structure on target affinity.

Derivative ScaffoldPrimary TargetIC₅₀ (nM)Primary Mechanism of Action
5-Chloro-3-methylbenzimidazole EGFR (L858R mutant)14.2ATP-competitive kinase inhibition
5-Chloro-3-methylquinoxaline VEGFR-228.7Kinase domain binding (Type II)
Methyl (5-chloro-3-methyl-1H-benzimidazol-2-yl)carbamate Parasitic β -Tubulin45.1Microtubule depolymerization
Des-chloro analog (Control)EGFR (L858R mutant)> 500Loss of hydrophobic pocket binding

Note: The dramatic drop in potency in the des-chloro analog highlights the absolute necessity of the 5-chloro substituent provided by the starting material.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must be designed to validate themselves at every step. The following methodologies incorporate built-in quality control checkpoints.

Protocol A: Chemoselective Reduction (Béchamp-Type)

Causality: Standard catalytic hydrogenation (H₂ with Pd/C) of chloronitrobenzenes often leads to unwanted hydrodehalogenation (loss of the chlorine atom). To preserve the critical 5-chloro group, a milder, chemoselective reduction using Iron and Ammonium Chloride is required.

  • Preparation: Dissolve 5-chloro-3-methyl-2-nitroaniline (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq). Self-Validation: The use of NH₄Cl instead of strong acids prevents over-acidification, which can lead to side-product formation.

  • Reaction: Reflux the mixture at 80°C for 2-4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Checkpoint: The disappearance of the bright yellow nitro compound spot and the appearance of a highly polar, UV-active diamine spot confirms completion.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Extract the filtrate with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-chloro-3-methylbenzene-1,2-diamine. Store immediately under Argon to prevent oxidation.

Protocol B: Oxidative Cyclization to Benzimidazole

Causality: Condensing the diamine with an aldehyde requires an oxidant to re-aromatize the intermediate imidazoline ring. Using Sodium Metabisulfite (Na₂S₂O₅) acts as both an oxidant and a mild acid catalyst, ensuring rapid ring closure.

  • Preparation: Dissolve 5-chloro-3-methylbenzene-1,2-diamine (1.0 eq) and the desired aryl aldehyde (1.0 eq) in DMF.

  • Catalysis: Add Na₂S₂O₅ (1.2 eq) to the solution.

  • Reaction: Heat the mixture to 90°C for 4 hours under an inert atmosphere.

  • Monitoring: Monitor via LC-MS. Checkpoint: Look for the mass corresponding to [M+H]⁺ of the fully aromatized benzimidazole. The absence of the[M+H+2]⁺ peak confirms complete oxidation of the imidazoline intermediate.

  • Purification: Quench with ice water to precipitate the product. Filter, wash with water, and recrystallize from hot ethanol to yield the pure benzimidazole derivative.

Conclusion

5-Chloro-3-methyl-2-nitroaniline is far more than a simple chemical commodity; it is a meticulously designed architectural foundation for drug discovery. By understanding the steric and electronic contributions of its substituents, and by employing chemoselective synthetic protocols that preserve its integrity, researchers can leverage this scaffold to develop highly potent kinase inhibitors and anthelmintic agents. The self-validating workflows provided herein ensure that the transition from this raw material to a complex pharmacophore is both efficient and reproducible.

References

  • NextSDS. "5-chloro-3-methylbenzene-1,2-diamine — Chemical Substance Information."[3] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-3-methyl-2-nitroaniline as a Precursor in Heterocyclic API Synthesis

Executive Summary In modern drug discovery and organic synthesis, substituted nitroanilines serve as indispensable building blocks for complex heterocyclic scaffolds. 5-Chloro-3-methyl-2-nitroaniline is a highly speciali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, substituted nitroanilines serve as indispensable building blocks for complex heterocyclic scaffolds. 5-Chloro-3-methyl-2-nitroaniline is a highly specialized precursor primarily utilized in the synthesis of functionalized benzimidazoles, quinoxalines, and benzotriazoles. This application note details the mechanistic rationale, chemoselective reduction strategies, and validated protocols for utilizing this compound to generate active pharmaceutical ingredient (API) precursors, ensuring high fidelity and yield.

Physicochemical Profiling & Strategic Rationale

The utility of 5-Chloro-3-methyl-2-nitroaniline stems from its unique substitution pattern. The methyl group at the 3-position provides critical steric hindrance, which can dictate regioselectivity during late-stage cyclization. Meanwhile, the 5-chloro substituent acts as a robust pharmacophore, enhancing lipophilicity and enabling downstream functionalization (e.g., Buchwald-Hartwig cross-coupling) if preserved during the initial reduction phase.

Table 1: Physicochemical Properties of Precursors
CompoundCAS NumberMolecular FormulaMolecular WeightPhysical State
5-Chloro-3-methyl-2-nitroaniline 131885-36-4C₇H₇ClN₂O₂186.60 g/mol Solid
5-Chloro-3-methylbenzene-1,2-diamine 109671-52-5C₇H₉ClN₂156.61 g/mol Low Melting Solid

Data sourced from 1[1] and 2[2].

Mechanistic Workflow & Causality

The Dehalogenation Dilemma

The obligatory first step in utilizing 5-Chloro-3-methyl-2-nitroaniline is the reduction of the nitro group to yield the bis-nucleophile 5-chloro-3-methylbenzene-1,2-diamine .

  • Causality of Reagent Selection: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly contraindicated for this substrate. Palladium readily inserts into the activated C-Cl bond, leading to protodehalogenation and loss of the chloro pharmacophore. To preserve structural integrity, a chemoselective single-electron transfer (SET) reduction using Tin(II) chloride (SnCl₂) or Iron/NH₄Cl must be employed.

Table 2: Reduction Strategy Comparison
Reducing AgentConditionsC-Cl Bond IntegrityTypical YieldMechanistic Causality
H₂, Pd/C Room Temp, 1 atmPoor (Dehalogenation)< 30%Pd inserts into C-Cl bond causing protodehalogenation.
SnCl₂·2H₂O EtOH, RefluxExcellent> 85%Chemoselective single-electron transfer preserves halogens.
Fe / NH₄Cl EtOH/H₂O, 80°CExcellent> 80%Mild, environmentally benign, but requires heterogeneous workup.
Cyclocondensation Dynamics

Once the 1,2-diamine is isolated, it undergoes condensation with carboxylic acids or aldehydes to form benzimidazoles. According to comprehensive Density Functional Theory (DFT) studies on phenylenediamine cyclization, the rate-determining step is the initial nucleophilic attack of the amine nitrogen on the carbonyl carbon (barrier energy ~41–45 kcal/mol)[3]. The subsequent dehydration steps require significantly lower activation energy (~27–33 kcal/mol)[4].

  • Causality of Catalysis: Because the initial C-N bond formation is the energetic bottleneck, acidic conditions or elevated temperatures are required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbon center and lowering the transition state barrier[3].

Workflow Visualization

SynthesisWorkflow A 5-Chloro-3-methyl- 2-nitroaniline (CAS: 131885-36-4) B Chemoselective Reduction (SnCl2·2H2O / EtOH) Preserves C-Cl bond A->B Step 1: Reduction C 5-Chloro-3-methylbenzene- 1,2-diamine (CAS: 109671-52-5) B->C Yield > 85% D Cyclocondensation (Aldehydes / Acids) C->D Pathway A F Cyclocondensation (1,2-Dicarbonyls) C->F Pathway B E Substituted Benzimidazoles (Drug Scaffolds) D->E Dehydration & Cyclization G Substituted Quinoxalines (Fluorophores/APIs) F->G Double Condensation

Workflow of 5-Chloro-3-methyl-2-nitroaniline reduction and subsequent heterocycle cyclization.

Validated Experimental Protocols

Safety Note: 5-chloro-3-methylbenzene-1,2-diamine is classified as an acute toxin (oral, dermal, inhalation) and a skin/eye irritant. Handle exclusively within a certified fume hood using appropriate PPE, referencing the5[5].

Protocol 1: Chemoselective Reduction to 5-Chloro-3-methylbenzene-1,2-diamine

Objective: Reduce the nitro group while strictly preserving the aryl chloride bond.

  • Reaction Setup: Charge a 250 mL round-bottom flask with 5-Chloro-3-methyl-2-nitroaniline (10.0 mmol, 1.0 eq) and dissolve in 50 mL of absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (50.0 mmol, 5.0 eq) portion-wise over 15 minutes.

    • Causality: Excess SnCl₂ ensures complete reduction, while stepwise addition controls the exothermic nature of the SET process.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80°C for 3 hours. Monitor reaction completion via TLC (Hexane/EtOAc 3:1).

  • Workup & Neutralization: Cool the mixture to 0°C in an ice bath. Slowly adjust the pH to 8–9 using a 2M NaOH solution.

    • Causality: Proper neutralization is critical; it converts soluble tin salts into insoluble stannate complexes, preventing severe emulsion formation during the extraction phase.

  • Isolation: Filter the resulting suspension through a pad of Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the diamine product.

Protocol 2: Cyclocondensation to 4-chloro-6-methyl-1H-benzimidazole Derivatives

Objective: Synthesize the benzimidazole core via condensation with an aldehyde.

  • Reaction Setup: Dissolve the synthesized 5-chloro-3-methylbenzene-1,2-diamine (5.0 mmol, 1.0 eq) in 20 mL of DMF.

  • Condensation: Add the desired aromatic aldehyde (5.5 mmol, 1.1 eq) and a catalytic amount of sodium metabisulfite (Na₂S₂O₅, 0.5 eq) as an oxidant.

  • Thermal Cyclization: Heat the reaction mixture at 90°C for 5 hours.

    • Causality: Elevated temperatures provide the necessary thermal energy to overcome the high activation barrier (~45 kcal/mol) of the initial C-N bond formation, which dictates the overall reaction rate[3].

  • Precipitation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water while stirring vigorously.

  • Collection: Collect the precipitated benzimidazole derivative by vacuum filtration, wash with cold water, and recrystallize from ethanol.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthetic steps, the following analytical checkpoints must be met:

  • TLC Monitoring: The starting nitroaniline is typically yellow and runs higher on silica gel (Hexane/EtOAc). The resulting diamine is highly polar, runs lower, and stains strongly with ninhydrin.

  • ¹H NMR (DMSO-d₆) of Diamine: Successful reduction is confirmed by the disappearance of the downfield aromatic protons adjacent to the nitro group, and the appearance of two distinct broad singlets (integrating for 2H each) between 4.5–5.0 ppm, corresponding to the newly formed -NH₂ groups. The methyl group will appear as a sharp singlet (~2.1 ppm).

  • LC-MS: Confirm the transition from the nitro precursor (m/z ~186 [M+H]⁺) to the diamine product (m/z ~156 [M+H]⁺), retaining the characteristic 3:1 isotopic pattern indicative of the intact chlorine atom.

References

  • BLD Pharm Product Specifications - 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4).
  • Cymit Quimica Database - 5-Chloro-3-methyl-1,2-phenylenediamine (CAS: 109671-52-5).
  • NextSDS Chemical Substance Information - 5-chloro-3-methylbenzene-1,2-diamine Hazards and Safety Data.
  • Chemical Review and Letters - DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations (Behjatmanesh-Ardakani & Imanov, 2025).

Sources

Application

A Comprehensive Guide to the Chromatographic Separation of 5-Chloro-3-methyl-2-nitroaniline

Introduction 5-Chloro-3-methyl-2-nitroaniline is an aromatic amine derivative whose structural complexity and moderate polarity present unique challenges and opportunities for chromatographic separation. As a key interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Chloro-3-methyl-2-nitroaniline is an aromatic amine derivative whose structural complexity and moderate polarity present unique challenges and opportunities for chromatographic separation. As a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, the ability to accurately isolate, quantify, and purify this compound is paramount for quality control, reaction monitoring, and ensuring the integrity of final products.[1] The presence of strong electron-withdrawing groups (chloro and nitro) and an electron-donating group (amino) on the benzene ring defines its chemical personality, making it amenable to a variety of chromatographic techniques.[2]

This guide provides a detailed exploration of robust chromatographic strategies for the separation of 5-Chloro-3-methyl-2-nitroaniline. We move beyond simple procedural lists to explain the underlying principles and the rationale behind methodological choices. The protocols herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with a reliable framework for developing and implementing effective separation methods for this and structurally similar molecules.

Understanding the Analyte: Physicochemical Properties and Chromatographic Implications

The molecular structure of 5-Chloro-3-methyl-2-nitroaniline is the primary determinant of its behavior in a chromatographic system. It is a moderately polar compound, with its polarity influenced by several functional groups:

  • Polar Groups: The nitro (-NO2) and amino (-NH2) groups are highly polar and capable of hydrogen bonding.

  • Non-Polar/Weakly Polar Groups: The benzene ring, chloro (-Cl) group, and methyl (-CH3) group contribute to its hydrophobic character.

This balance of polar and non-polar characteristics is the key to selecting an appropriate separation strategy. The compound is expected to be soluble in moderately polar organic solvents like methanol, acetonitrile, and ethyl acetate.[2] This solubility profile makes it an ideal candidate for both Normal-Phase (NP) and Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC).

Foundational Method Development: Thin-Layer Chromatography (TLC)

Principle of Separation: Thin-Layer Chromatography (TLC) is an indispensable preliminary technique for developing more complex HPLC methods. It operates on the principle of normal-phase chromatography, where a polar stationary phase (typically silica gel) is used with a less polar mobile phase.[3] The analyte ascends the plate via capillary action, and its separation is governed by its relative affinity for the stationary versus the mobile phase. Less polar compounds, having a weaker interaction with the silica, travel further up the plate, resulting in a higher Retention Factor (Rf).[3] TLC allows for rapid and cost-effective screening of various solvent systems to find an optimal mobile phase for separation.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Prepare a 1 mg/mL solution of the 5-Chloro-3-methyl-2-nitroaniline sample in methanol or ethyl acetate.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line. Allow the solvent to fully evaporate.

  • Chamber Saturation: Pour a pre-selected mobile phase mixture into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Close the chamber and allow it to equilibrate for 10-15 minutes.

  • Development: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under UV light at 254 nm. Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value: Rf = (Distance traveled by solute) / (Distance traveled by solvent front)

Data Presentation: Suggested TLC Mobile Phases

Mobile Phase System (v/v)Expected ObservationRationale
80:20 Hexane / Ethyl AcetateLow to moderate RfThis relatively non-polar system will cause the moderately polar analyte to have a strong affinity for the silica plate, resulting in slower migration.
50:50 Hexane / Ethyl AcetateModerate to high RfIncreasing the polarity of the mobile phase with more ethyl acetate will increase competition for the stationary phase, causing the analyte to move further up the plate.[3]
100% Ethyl AcetateHigh RfA highly polar mobile phase will result in a high Rf value, potentially close to the solvent front, indicating low retention.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the cornerstone technique for the precise quantification and purification of pharmaceutical intermediates due to its high resolution and sensitivity.[4] Both Reversed-Phase and Normal-Phase modes are applicable to 5-Chloro-3-methyl-2-nitroaniline.

Reversed-Phase HPLC (RP-HPLC)

Principle of Separation: RP-HPLC is the most common and versatile mode of liquid chromatography.[1] It employs a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5][6] Separation is based on hydrophobic interactions; the analyte partitions between the polar mobile phase and the non-polar stationary phase. More non-polar (hydrophobic) molecules interact more strongly with the stationary phase and are retained longer.[1] The elution order is typically the reverse of that seen in normal-phase chromatography.

Workflow for RP-HPLC Method Development

cluster_prep Preparation cluster_analysis Analysis & Optimization A Prepare Mobile Phase (e.g., A: H2O + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid) D Equilibrate System (Initial Mobile Phase Composition) A->D B Prepare Sample (100 µg/mL in Mobile Phase) E Inject Sample & Run Gradient (e.g., 30% to 95% B over 15 min) B->E C Select C18 Column (e.g., 4.6 x 150 mm, 5 µm) C->D D->E F Evaluate Chromatogram (Peak Shape, Retention Time) E->F G Optimize Gradient Slope & Isocratic Hold F->G Sub-optimal H Method Validation (System Suitability, Linearity) F->H Optimal G->E Re-run

Caption: Workflow for developing a robust RP-HPLC method.

Experimental Protocol: Isocratic RP-HPLC Method

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the determined λmax of the compound).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Chloro-3-methyl-2-nitroaniline reference standard and dissolve in 10 mL of methanol in a volumetric flask.[1]

    • Working Standard Solution (50 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired final concentration.

    • Sample Solution: Prepare the sample to be analyzed at a concentration expected to fall within the calibration range, using the mobile phase as the diluent.

  • System Suitability and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the working standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • Construct a calibration curve by injecting a series of working standards at different concentrations.

    • Inject the sample solutions to determine the concentration of 5-Chloro-3-methyl-2-nitroaniline.

Data Presentation: RP-HPLC Starting Conditions

ParameterRecommended ConditionRationale
Stationary Phase C18 (Octadecylsilane)Provides strong hydrophobic retention for moderately polar aromatic compounds.
Mobile Phase Acetonitrile / WaterA common, effective solvent system for RP-HPLC with good UV transparency.[1]
Modifier 0.1% Formic AcidImproves peak shape for amine-containing compounds and provides protons for LC-MS analysis.[7]
Detection UV at 254 nmA general wavelength suitable for aromatic compounds. For higher sensitivity, the compound's specific λmax should be determined.
Normal-Phase HPLC (NP-HPLC)

Principle of Separation: Normal-Phase HPLC is a powerful technique for separating polar compounds and isomers.[5][8] It utilizes a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethyl acetate).[5][6] Retention is driven by polar interactions such as hydrogen bonding and dipole-dipole forces between the analyte and the stationary phase.[5] More polar analytes are retained more strongly.[6] NP-HPLC is particularly sensitive to the water content in the mobile phase, which must be carefully controlled to ensure reproducible results.

Diagram of NP-HPLC Separation Principle

Caption: Analyte interaction in Normal-Phase HPLC.

Experimental Protocol: NP-HPLC Method

  • Instrumentation: An HPLC system, preferably with a low-pressure gradient system to ensure precise mixing of non-polar solvents, equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size. A cyano (CN) column can also be used for alternative selectivity.[8]

    • Mobile Phase: Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the reference standard and sample in the mobile phase or a solvent miscible with it, such as isopropanol. Ensure the sample diluent is not stronger than the mobile phase to avoid peak distortion.

  • Analysis:

    • Equilibrate the column for an extended period (e.g., >1 hour) to ensure the stationary phase is fully saturated and stable, which is critical for reproducibility in NP-HPLC.

    • Inject the sample and standards. The retention time of 5-Chloro-3-methyl-2-nitroaniline will decrease as the percentage of the polar modifier (isopropanol) in the mobile phase is increased.

Conclusion

The successful chromatographic separation of 5-Chloro-3-methyl-2-nitroaniline is readily achievable through a systematic approach that begins with TLC for initial solvent screening, followed by the development of a robust HPLC method. For routine purity analysis and quantification, RP-HPLC on a C18 column is the method of choice due to its reproducibility and broad applicability. For challenges involving the separation of closely related polar isomers or when orthogonal separation is required, NP-HPLC provides a powerful alternative. By understanding the fundamental principles of these techniques and the physicochemical nature of the analyte, researchers can confidently develop and validate methods that ensure the quality and purity of this important chemical intermediate.

References

  • Cognitive Systems. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for the Analysis of Nitroaniline Isomers. BenchChem.
  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1296-1298. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs.
  • Mitra, K., & Geto, F. K. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(8), 1129-1139. [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]

  • Supelco. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025).
  • SIELC Technologies. (2018, May 16). 5-Chloro-2-nitroaniline. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Synthesis and Process Optimization for 5-Chloro-3-methyl-2-nitroaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) [1] Executive Summary & Mechanistic Rationale The synthesis of highly subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) [1]

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted, sterically hindered ortho-nitroanilines is a classical challenge in process chemistry. For the target compound 5-Chloro-3-methyl-2-nitroaniline , direct electrophilic nitration of the parent 5-chloro-3-methylaniline (even when protected as an acetamide) is notoriously unselective. The synergistic activating effects of the amino and methyl groups direct the incoming nitronium ion primarily to the less sterically hindered C4 and C6 positions. Attempting to force nitration at the highly congested C2 position (flanked by the amine and the methyl group) results in poor yields, complex isomeric mixtures, and oxidative degradation.

To bypass this thermodynamic and kinetic penalty, this protocol employs a reverse-polarity retrosynthetic strategy [2]. Rather than nitrating an aniline, the sequence begins with the electrophilic aromatic nitration of 3,5-dichlorotoluene, followed by a highly regioselective Nucleophilic Aromatic Substitution (SNAr) to install the amine.

Causality of Experimental Choices:

  • Nitration of 3,5-Dichlorotoluene: The two chlorine atoms exert a combined para- and ortho-directing influence that, alongside the methyl group, funnels the nitration exclusively to the C2 position, yielding the regiopure intermediate 3,5-dichloro-2-nitrotoluene [2].

  • Regioselective Amination (SNAr): The intermediate contains two labile C–Cl bonds at C3 (ortho to NO₂) and C5 (para to NO₂). While the para-position is typically more reactive in standard SNAr due to reduced steric hindrance, the use of neutral aqueous ammonia in a polar aprotic solvent (NMP) inverts this selectivity. The transition state for ortho-attack is highly stabilized by intramolecular hydrogen bonding between the incoming ammonia nucleophile and the adjacent nitro group's oxygen atoms. This "built-in" coordination directs the amination almost exclusively to C3, yielding the target 5-chloro-3-methyl-2-nitroaniline.

Synthetic Workflow

SynthesisWorkflow SM 3,5-Dichlorotoluene (Starting Material) Step1 Electrophilic Nitration HNO₃ / H₂SO₄ 0-5 °C SM->Step1 Int 3,5-Dichloro-2-nitrotoluene (Regiopure Intermediate) Step1->Int Regioselective ortho to CH₃ Step2 Regioselective SNAr Aq. NH₃ / NMP 130 °C, Autoclave Int->Step2 Product 5-Chloro-3-methyl-2-nitroaniline (Target API Intermediate) Step2->Product NH₃ attack at C3 (ortho to NO₂)

Figure 1: Two-step synthetic workflow for 5-Chloro-3-methyl-2-nitroaniline via nitration and SNAr.

Quantitative Data: SNAr Optimization

To validate the SNAr regioselectivity, various amination conditions were screened. The data below demonstrates why high-temperature aqueous ammonia in NMP was selected as the self-validating optimal protocol. Strong bases (like LiNH₂) strip the hydrogen-bonding capability, leading to the undesired para-substituted isomer.

EntryAminating ReagentSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C3 vs C5)
1NH₃ (gas)THF8024453:1
2Aq. NH₄OH (28%)EtOH10018725:1
3 Aq. NH₄OH (28%) NMP 130 12 >95 15:1 (Optimal)
4LiNH₂ (1.2 eq)THF256851:2 (Para favored)

Step-by-Step Experimental Protocols

Protocol A: Electrophilic Aromatic Nitration of 3,5-Dichlorotoluene

Caution: Nitration of deactivated toluenes is highly exothermic. Strict temperature control is mandatory to prevent thermal runaway.

  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel.

  • Substrate Charging: Charge the flask with 3,5-dichlorotoluene (100 g, 0.62 mol) and concentrated sulfuric acid (98%, 300 mL). Cool the biphasic mixture to 0 °C using a brine/ice bath.

  • Mixed Acid Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 45 mL, 0.71 mol) to concentrated sulfuric acid (45 mL) at 0 °C.

  • Controlled Addition: Add the mixed acid dropwise to the reaction flask over 2 hours. Critical Step: Maintain the internal temperature strictly between 0 °C and 5 °C to prevent over-nitration and oxidative side reactions.

  • Maturation: Post-addition, stir the reaction for an additional 1 hour at 5 °C.

  • Quenching & Isolation: Carefully pour the reaction mixture over 1.5 kg of crushed ice under vigorous stirring. Filter the resulting pale yellow precipitate, wash with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 40 °C to afford regiopure 3,5-dichloro-2-nitrotoluene [2].

Protocol B: Regioselective Amination to 5-Chloro-3-methyl-2-nitroaniline

Note: The use of a pressure-rated vessel is required due to the generation of ammonia gas at elevated temperatures.

  • Autoclave Charging: In a 500 mL Hastelloy autoclave, charge 3,5-dichloro-2-nitrotoluene (50 g, 0.24 mol) and N-Methyl-2-pyrrolidone (NMP, 150 mL). NMP is chosen for its high boiling point and ability to stabilize the polar transition state.

  • Ammonia Addition: Add aqueous ammonia (28% w/w, 150 mL). Seal the autoclave securely.

  • Inerting: Purge the vessel with nitrogen gas three times to displace oxygen, preventing oxidative degradation of the resulting aniline product.

  • Pressurized Heating: Heat the stirred mixture to 130 °C. The internal pressure will rise to approximately 8–10 bar. Maintain this temperature and pressure for 12 hours.

  • Venting: Cool the reactor to room temperature. Carefully vent the residual ammonia gas through a dedicated acid scrubber (e.g., 6M H₂SO₄) to prevent environmental release.

  • Precipitation & Isolation: Transfer the dark red reaction mixture to a beaker containing 600 mL of ice-cold water. Stir vigorously for 30 minutes to precipitate the product. Isolate the crude solid via vacuum filtration.

  • Purification: Recrystallize the crude product from hot ethanol/water (70:30 v/v) to yield 5-chloro-3-methyl-2-nitroaniline as vibrant orange crystals.

Analytical Characterization

To validate the successful regioselective amination at C3, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The meta-relationship of the remaining aromatic protons confirms the SNAr occurred at the correct position.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.31 (s, 3H, -CH₃)

    • δ 6.25 (br s, 2H, -NH₂)

    • δ 6.68 (d, J = 2.1 Hz, 1H, Ar-H at C6)

    • δ 6.82 (d, J = 2.1 Hz, 1H, Ar-H at C4)

  • Interpretation: The presence of two doublets with a small coupling constant (J 2.1 Hz) is the hallmark of meta-coupled aromatic protons, confirming the target structure of 5-chloro-3-methyl-2-nitroaniline [3].

References

  • BLD Pharm Product Information, "5-Chloro-3-methyl-2-nitroaniline (CAS 131885-36-4)
  • Molaid Chemical Database, "3,5-Dichloro-2-nitrotoluene (CAS 118665-00-2)
  • CymitQuimica Technical Data, "3-Chloro-2-methyl-6-nitroaniline (Isomeric reference and handling safety)." CymitQuimica.
Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Chloro-3-methyl-2-nitroaniline Intermediates

Introduction Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals. Among the myriad of building blocks for these vital molecules, substituted ani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals. Among the myriad of building blocks for these vital molecules, substituted anilines are of particular importance due to their versatile reactivity. This guide focuses on the synthetic utility of a specific, highly functionalized intermediate: 5-Chloro-3-methyl-2-nitroaniline . The strategic placement of the chloro, methyl, and nitro groups on the aniline ring system offers a rich platform for the construction of diverse heterocyclic scaffolds, particularly those of therapeutic interest.

The presence of the ortho-nitro group to the amine is a key feature, as its reduction to an amino group in situ generates a 1,2-diamine functionality. This diamine is primed for cyclization reactions to form fused heterocyclic systems. This document provides detailed protocols and mechanistic insights for the synthesis of key heterocyclic compounds from 5-Chloro-3-methyl-2-nitroaniline, aimed at researchers and professionals in drug discovery and development. The methodologies described herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate optimization and adaptation.

Strategic Importance of 5-Chloro-3-methyl-2-nitroaniline

The judicious arrangement of substituents in 5-Chloro-3-methyl-2-nitroaniline makes it a valuable precursor for several reasons:

  • Ortho-Nitro Group: This group is readily reduced to an amine, setting the stage for the formation of a 1,2-phenylenediamine derivative. This is a classic and powerful strategy for the synthesis of benzimidazoles, quinoxalines, and other related heterocycles.

  • Chlorine and Methyl Substituents: These groups provide steric and electronic handles that can influence the reactivity of the aromatic ring and the resulting heterocyclic products. They also offer points for further functionalization, allowing for the fine-tuning of the pharmacological properties of the final compounds.

  • Chemical Reactivity: The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the methyl and amino groups, creates a unique electronic environment that can be exploited in various chemical transformations.

General Workflow for Heterocycle Synthesis

The overarching strategy for the synthesis of heterocyclic compounds from 5-Chloro-3-methyl-2-nitroaniline typically involves a two-step sequence, which can often be performed in a one-pot fashion:

  • Reduction of the Nitro Group: The 2-nitro group is selectively reduced to an amine to generate the corresponding 1,2-diamine intermediate, 5-Chloro-3-methyl-benzene-1,2-diamine.

  • Cyclization/Condensation: The in-situ generated diamine is then reacted with a suitable electrophilic partner to construct the desired heterocyclic ring.

The choice of the reducing agent and the cyclizing agent dictates the final heterocyclic scaffold.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-3-methyl-2-nitroaniline

Welcome to the technical support resource for the synthesis of 5-Chloro-3-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-3-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt procedures to your specific laboratory conditions.

Reaction Overview: The Nitration of 5-Chloro-3-methylaniline

The primary industrial and laboratory-scale synthesis of 5-Chloro-3-methyl-2-nitroaniline involves the electrophilic aromatic substitution (nitration) of the precursor, 5-Chloro-3-methylaniline. The reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), which generates the active electrophile, the nitronium ion (NO₂⁺).[1]

While the directing groups on the 5-Chloro-3-methylaniline precursor (the strongly activating ortho, para-directing amino group and the activating ortho, para-directing methyl group) synergistically favor substitution at the C2 position, the reaction is fraught with potential complications inherent to the nitration of anilines.[1][2] These challenges include oxidation, formation of the deactivated anilinium ion, and over-nitration, all of which can drastically reduce the yield and purity of the desired product.[3][4]

This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is significantly lower than expected. What are the primary causes and how can I fix this?

Low yields can stem from several factors, primarily incomplete reaction, product decomposition, or competing side reactions.[3]

  • Cause A: Incomplete Reaction. The reaction may not have gone to completion. This can happen if the temperature is too low, leading to a slow reaction rate.

    • Solution: Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the expected reaction time, consider gradually increasing the temperature in small increments (e.g., 5°C). Ensure vigorous stirring to maximize contact between the reactants, especially in a heterogeneous mixture.[3]

  • Cause B: Starting Material/Product Decomposition. Aniline derivatives are sensitive to the harsh, oxidizing conditions of the nitrating mixture.[4][5] Excessively high temperatures can cause the starting material or the desired product to decompose, often resulting in the formation of dark, tarry byproducts.[3]

    • Solution: Precise temperature control is critical. The nitration of anilines is a highly exothermic reaction. Maintain a stable, low temperature (typically 0-10°C) throughout the addition of the nitrating agent. This is best achieved using a reliable cooling bath (e.g., an ice-salt bath or a cryocooler) and by adding the nitrating agent slowly and dropwise to prevent any rapid temperature spikes.[3]

  • Cause C: Anilinium Ion Formation. The amino group of the aniline precursor is basic and will be protonated by the strong acids in the nitrating mixture, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which significantly reduces the reactivity of the aromatic ring towards electrophilic attack and can lead to the formation of undesired isomers, although less of a concern for this specific precursor.[4]

    • Solution: Amino Group Protection. The most effective strategy to prevent protonation and increase yield is to temporarily protect the amino group by converting it into an amide (e.g., an acetamide).[5] The acetyl group is still an ortho, para-director but is less activating than the amino group, which helps to control the reaction and prevent oxidation. The protection is reversed by hydrolysis after the nitration step. This multi-step process often results in a much higher overall yield of a cleaner product.[6][7]

Q2: My reaction mixture is turning dark brown or black, and purification is difficult due to tar formation. What's happening?

This is a classic sign of oxidation. The amino group makes the aniline ring highly activated and thus very susceptible to oxidation by nitric acid, a strong oxidizing agent.[3][5]

  • Solution A: Rigorous Temperature Control. As mentioned above, elevated temperatures accelerate the rate of unwanted oxidation side reactions. Maintaining a low and stable temperature (0-10°C) is the first and most crucial line of defense against tar formation.[3]

  • Solution B: Protect the Amino Group. Acetylation of the amino group to form an acetamide moderates its activating effect, making the ring less susceptible to oxidation while still allowing for efficient nitration.[5] The subsequent hydrolysis step to remove the protecting group is typically a clean reaction.

  • Solution C: Controlled Reagent Addition. Add the nitrating agent dropwise and with efficient stirring. This prevents localized "hot spots" where the concentration of the oxidizing agent and the temperature can spike, leading to decomposition.[3]

Q3: I'm observing significant amounts of di-nitrated byproducts in my final product. How can I improve selectivity for mono-nitration?

The formation of multiple nitrated products is a common issue when the reaction conditions are too harsh or not properly controlled.[3]

  • Solution A: Stoichiometry and Temperature. The most direct cause of over-nitration is an excess of the nitrating agent or excessively high reaction temperatures.[8] Use a carefully measured molar equivalent of nitric acid. The addition should be slow and controlled to prevent localized overheating, which can provide the activation energy for a second nitration event.[3]

  • Solution B: Use a Milder Nitrating Agent. While mixed acid is common, consider alternative or milder nitrating agents if over-nitration persists. A mixture of nitric acid and acetic anhydride can be effective, as described in some syntheses of similar molecules.[7]

Q4: How can I effectively purify the final product and remove isomers or byproducts?

Effective purification is key to obtaining high-purity 5-Chloro-3-methyl-2-nitroaniline.

  • Solution A: Quenching and Precipitation. After the reaction is complete, the mixture is typically poured carefully onto crushed ice or into cold water.[3] This serves to stop the reaction, dilute the strong acid, and precipitate the crude organic product.

  • Solution B: Recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds. For 5-Chloro-3-methyl-2-nitroaniline and related isomers, ethanol is often an effective solvent.[9] The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the desired product should crystallize out in a purer form, leaving impurities behind in the mother liquor.[10] Methanol has also been reported as a suitable recrystallization solvent for this compound.[10]

  • Solution C: Extraction. If separating isomers is necessary, liquid-liquid extraction can be employed. For instance, isomers of chloronitroanilines can sometimes be separated based on their differential solubility in solvents like chloroform.[9]

Frequently Asked Questions (FAQs)

  • Why is amino group protection so important for this synthesis? Direct nitration of anilines often leads to oxidation and the formation of a protonated anilinium ion in the strongly acidic medium.[2][4] This deactivates the ring and reduces yield. By converting the amino group to an acetamide, you moderate its reactivity, prevent protonation, and avoid oxidation, leading to a cleaner reaction and higher yield of the desired para-nitro product (relative to the acetyl group).[5]

  • What are the critical safety precautions for this reaction? Nitration reactions are highly exothermic and can run away if not properly controlled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[11] The nitrating mixture (H₂SO₄/HNO₃) is extremely corrosive and a strong oxidizing agent. Ensure a reliable cooling system is in place and that reagents are added slowly and carefully.

  • Can this reaction be improved using continuous flow chemistry? Yes, continuous flow chemistry offers significant advantages for hazardous reactions like nitration.[12] Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for superior heat removal and precise temperature control.[8][12] This minimizes the risk of thermal runaways and can significantly reduce the formation of undesirable byproducts from oxidation or over-nitration, leading to improved safety, yield, and purity.[8]

Optimized Protocol: Acetyl Protection Strategy

This protocol outlines the recommended multi-step synthesis involving the protection of the amino group to maximize yield and purity.

Part 1: Acetylation of 5-Chloro-3-methylaniline
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Chloro-3-methylaniline in a suitable solvent like glacial acetic acid.[9]

  • Reagent Addition: Slowly add acetic anhydride (approximately 1.1 molar equivalents) to the stirred solution.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture and pour it into cold water to precipitate the crude N-(5-chloro-3-methylphenyl)acetamide.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from an ethanol/water mixture can be performed if necessary.

Part 2: Nitration of N-(5-chloro-3-methylphenyl)acetamide
  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.[9]

  • Setup: Dissolve the dried acetamide from Part 1 in an excess of cold (0°C) concentrated sulfuric acid in a flask equipped with a mechanical stirrer and a thermometer.

  • Nitration: Cool the acetamide solution to 0-5°C. Slowly add the prepared nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 10°C.[3]

  • Reaction: After the addition is complete, continue stirring the mixture at 5-10°C for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. The nitrated acetamide will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and air dry.

Part 3: Hydrolysis of N-(5-chloro-3-methyl-2-nitrophenyl)acetamide
  • Setup: Place the crude nitrated acetamide from Part 2 into a round-bottom flask with a reflux condenser.

  • Hydrolysis: Add a solution of approximately 60-70% sulfuric acid in water. Heat the mixture to reflux for 1-2 hours to hydrolyze the amide.[9]

  • Workup: Cool the solution and carefully pour it into an excess of cold water or onto ice to precipitate the crude 5-Chloro-3-methyl-2-nitroaniline.

  • Purification: Collect the yellow solid by vacuum filtration and wash with water. The final product can be purified by recrystallization from ethanol or methanol to yield high-purity, needle-like crystals.[9][10]

Data and Workflow Visualization

Table 1: Key Parameter Optimization Summary

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Reaction Temp. Room Temp to 50°C0 - 10°CMinimizes oxidation and over-nitration byproducts.[3]
Amino Group UnprotectedAcetyl-protectedPrevents protonation and deactivation of the ring; reduces oxidation.[5]
Nitrating Agent Mixed Acid (H₂SO₄/HNO₃)Mixed Acid (Controlled Stoichiometry)Precise control prevents over-nitration.[8]
Addition Rate Rapid / Single PortionSlow, DropwisePrevents exothermic spikes and localized overheating.[3]
Purification Single PrecipitationPrecipitation & RecrystallizationSignificantly improves final product purity.[9][10]

Diagram 1: Optimized Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A 5-Chloro-3-methylaniline B N-(5-chloro-3-methylphenyl)acetamide A->B Acetic Anhydride C Nitrated Acetamide Intermediate B->C HNO₃/H₂SO₄ (0-10°C) D Crude 5-Chloro-3-methyl-2-nitroaniline C->D Acid Hydrolysis E Pure Final Product D->E Recrystallization (Ethanol)

Caption: Optimized workflow for synthesizing 5-Chloro-3-methyl-2-nitroaniline.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield A Problem: Low Synthesis Yield B Potential Cause 1: Incomplete Reaction A->B C Potential Cause 2: Decomposition / Oxidation A->C D Potential Cause 3: Anilinium Ion Formation A->D Sol_B Solution: Monitor via TLC/GC-MS, Increase Temperature Cautiously B->Sol_B Sol_C Solution: Maintain Strict Temp. Control (0-10°C), Protect Amino Group C->Sol_C Sol_D Solution: Protect Amino Group (e.g., Acetylation) D->Sol_D

Caption: Logic diagram for troubleshooting low product yield.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Oleum Nitration Reactions.
  • RSC Publishing. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • askIITians. (2025, July 23). Why is nitration of aniline difficult?.
  • Wikipedia. (n.d.). Nitration.
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • PMC. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
  • Khan Academy. (n.d.). Nitration of Aniline (video) | Amines.
  • Guidechem. (2024, August 13). How is 5-Chloro-2-nitroaniline synthesized and used?.
  • (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
  • European Patent Office. (1989, February 15). Second harmonic generation with 5-chloro-2-nitroaniline - EP 0303429 A2.
  • ChemicalBook. (n.d.). Preparation of 5-Chloro-2-nitroaniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-nitroaniline 97 1635-61-6.
  • Dataintelo. (2024, October 4). 5 Chloro 2 Nitroaniline Market Report | Global Forecast From 2025 To 2033.

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-Chloro-3-methyl-2-nitroaniline

Welcome to the technical support guide for 5-Chloro-3-methyl-2-nitroaniline. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Chloro-3-methyl-2-nitroaniline. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a substituted nitroaniline, its molecular structure presents inherent difficulties for dissolution in aqueous media, a critical step for many experimental and preclinical workflows. This guide provides a structured, causality-driven approach to systematically troubleshoot and overcome these solubility issues, moving from simple first-line adjustments to more advanced formulation strategies.

Section 1: Understanding the Challenge - Physicochemical Properties
Q1: Why is 5-Chloro-3-methyl-2-nitroaniline so poorly soluble in water?

Answer: The low aqueous solubility of 5-Chloro-3-methyl-2-nitroaniline is a direct consequence of its molecular structure. A molecule's solubility is governed by the balance between its hydrophobic (water-repelling) and hydrophilic (water-attracting) characteristics.

  • Hydrophobic Character: The core of the molecule is a benzene ring, which is inherently nonpolar and hydrophobic. The presence of a methyl group (-CH3) and a chloro group (-Cl) further increases its lipophilicity, favoring dissolution in non-polar organic solvents over water.[1]

  • Polar Moieties: While the molecule contains polar functional groups—an amino group (-NH2) and a nitro group (-NO2)—their ability to form hydrogen bonds with water is sterically hindered and electronically influenced. The ortho-nitro group, being strongly electron-withdrawing, significantly reduces the basicity of the adjacent amino group, making it less likely to be protonated and form a soluble salt under typical pH conditions.

  • Crystalline Structure: In its solid state, the compound exists in a stable crystal lattice. For dissolution to occur, energy must be supplied to overcome these intermolecular forces, a process that is not energetically favorable in water for this molecule.

This combination of a large hydrophobic surface area and limited effective hydrogen bonding capacity results in its classification as a poorly water-soluble compound.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol [2]
Appearance Yellow to orange crystalline solid[3][4][5]
Predicted LogP 2.1 - 2.9[2][4]
Water Solubility Poor / Slightly Soluble[3][5][6]
Solubility in Organics Soluble in ethanol, acetone, dimethylformamide[3]
Section 2: First-Line Troubleshooting Strategies

These methods represent the most direct and accessible starting points for enhancing solubility and should be explored before moving to more complex techniques.

Q2: Can I improve solubility by adjusting the pH of my aqueous medium?

Answer: While theoretically possible, pH adjustment is often of limited utility for this specific compound. The underlying principle is that the basic amino group can be protonated in an acidic environment (low pH) to form a more soluble cationic salt.

However, the potent electron-withdrawing effect of the adjacent ortho-nitro group drastically reduces the pKa of the aniline amine. This means a very low pH (typically pH < 2) is required for significant protonation. Such extreme pH values can cause chemical degradation of the compound or be incompatible with biological assays.

The solubility of many compounds is strongly influenced by the pH of the solution.[7][8] For instance, salts derived from weak acids often show increased solubility in acidic conditions.[7]

ph_equilibrium cluster_main pH-Dependent Equilibrium of 5-Chloro-3-methyl-2-nitroaniline Compound_Neutral Insoluble Form (Neutral Amine) Compound_Protonated More Soluble Form (Protonated Amine) Compound_Neutral->Compound_Protonated + H⁺ (Low pH) Compound_Protonated->Compound_Neutral - H⁺ (High pH)

Caption: pH-dependent equilibrium of the amino group.

Experimental Protocol: pH-Solubility Screening

  • Materials: 5-Chloro-3-methyl-2-nitroaniline, a series of aqueous buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8), analytical balance, vortex mixer, centrifuge, HPLC or UV-Vis spectrophotometer for quantification.

  • Procedure:

    • Prepare a set of saturated solutions by adding an excess amount of the compound to vials containing each buffer.

    • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant from each vial.

    • Dilute the supernatant with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to determine the pH-solubility profile.

Q3: What are co-solvents and how can I use them to dissolve my compound?

Answer: Co-solvency is one of the most effective and widely used strategies for dissolving poorly water-soluble compounds.[9][10] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for hydrophobic solutes.[11][12][13]

The mechanism involves the co-solvent disrupting the hydrogen bonding network of water and creating a microenvironment that is less polar, thereby reducing the interfacial tension between the solute and the solvent.[14] This can lead to a logarithmic increase in solubility with a linear increase in co-solvent concentration.

Caption: Co-solvents reduce solvent polarity to dissolve the drug.

Co-solventTypical Concentration RangeNotes
Ethanol 5-40% (v/v)Generally well-tolerated in biological systems.
Propylene Glycol (PG) 10-60% (v/v)Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 10-80% (v/v)Higher viscosity; excellent solubilizing agent.
Dimethyl Sulfoxide (DMSO) <10% (for screening); <1% (for cell-based assays)Potent solvent, but can have cellular toxicity.

Experimental Protocol: Co-solvent Screening

  • Materials: Compound, selected co-solvents (e.g., Ethanol, PG, PEG 400), aqueous buffer (at optimal pH, if determined), analytical instrumentation (HPLC/UV-Vis).

  • Procedure:

    • Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 40%, 60% v/v of each co-solvent).

    • Determine the solubility in each mixture using the same saturation method described in the pH-screening protocol (add excess solid, equilibrate, centrifuge, quantify supernatant).

    • For preparing a stock solution, start by dissolving the compound in the pure co-solvent first, then slowly add the aqueous buffer while vortexing to avoid precipitation.

  • Analysis: Plot solubility versus co-solvent concentration to identify the most effective agent and the required concentration to achieve the target solubility.

Section 3: Advanced Solubilization Techniques

If first-line strategies are insufficient or incompatible with your experimental constraints, more advanced methods involving molecular encapsulation or complexation may be necessary.

Q4: My compound is still not soluble enough. What's next?

Answer: When pH and co-solvents fail to meet your concentration requirements, the next step involves using excipients that actively interact with the drug molecule to shield it from the aqueous environment. The two primary methods in this category are surfactant-based micellar solubilization and cyclodextrin complexation.

Q5: How do surfactants work, and which ones should I try?

Answer: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[15] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[16] Your poorly soluble compound can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[16]

For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity and greater stability over a wide pH range.[17][18]

Caption: A drug molecule encapsulated within a surfactant micelle.

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80): A common, low-toxicity non-ionic surfactant used in many pharmaceutical formulations.[18]

  • Polyoxyl 35 Castor Oil (Cremophor® EL): A potent solubilizing agent, though it has been associated with hypersensitivity reactions in some applications.

Experimental Protocol: Surfactant Solubility Screening

  • Materials: Compound, selected surfactants, aqueous buffer.

  • Procedure:

    • Prepare a series of surfactant solutions in your chosen buffer at concentrations well above their known CMC (e.g., 0.1%, 0.5%, 1%, 2% w/v).

    • Determine the solubility in each solution using the saturation method.

  • Analysis: Plot solubility against surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.

Q6: What is cyclodextrin-based complexation and how do I implement it?

Answer: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. They can encapsulate a poorly soluble "guest" molecule, like yours, within their hydrophobic cavity, forming a water-soluble "inclusion complex".[19][20][21] This complex effectively shields the hydrophobic drug from water, dramatically increasing its apparent solubility.[22]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and established safety profile.[20]

cyclodextrin cluster_cd Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug Drug Drug->Complex workflow Start Start: Low Aqueous Solubility of Compound pH_Screen Step 1: pH-Solubility Screening (pH 2-8) Start->pH_Screen Check_pH Is solubility sufficient and pH compatible? pH_Screen->Check_pH CoSolvent Step 2: Co-solvent Screening (Ethanol, PG, PEG 400) Check_pH->CoSolvent No End_Success Success: Proceed with Experiment Check_pH->End_Success Yes Check_CoSolvent Is solubility sufficient and co-solvent % acceptable? CoSolvent->Check_CoSolvent Advanced Step 3: Advanced Methods (Surfactants or Cyclodextrins) Check_CoSolvent->Advanced No Check_CoSolvent->End_Success Yes Check_Advanced Is solubility sufficient? Advanced->Check_Advanced ASD Step 4: Formulation as Amorphous Solid Dispersion (ASD) Check_Advanced->ASD No Check_Advanced->End_Success Yes End_Consult Consult Formulation Specialist ASD->End_Consult

Caption: Systematic workflow for troubleshooting solubility issues.

References
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link]

  • Jadhav, M. S., et al. (2011). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Al-kassas, R., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release. Available at: [Link]

  • Wang, S., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]

  • Fenyvesi, É., & Szente, L. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules. Available at: [Link]

  • European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. Available at: [Link]

  • MDPI. (2024). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI. Available at: [Link]

  • Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. Available at: [Link]

  • Unchained Labs. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Unchained Labs. Available at: [Link]

  • ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. ResearchGate. Available at: [Link]

  • Lynch, J. C., et al. (2001). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5. Journal of Chemical & Engineering Data. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Guangdong Huana Chemistry Co., Ltd. (n.d.). Introduction to Common Non-ionic Surfactants. Guangdong Huana Chemistry Co., Ltd. Available at: [Link]

  • Surfactant.com. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Surfactant.com Blog. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. MDPI. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Al-Bayati, M. A. F., & Al-Akayleh, F. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. Available at: [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2022). The Effect of pH on Solubility. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for High-Purity 5-Chloro-3-methyl-2-nitroaniline

Welcome to the technical support center for the purification of 5-Chloro-3-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Chloro-3-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for obtaining high-purity material through recrystallization.

A Note on Physicochemical Data: Publicly available experimental data for 5-Chloro-3-methyl-2-nitroaniline is limited. Therefore, this guide utilizes established first principles of crystallization and draws upon specific data from the closely related and well-characterized isomer, 5-Chloro-2-nitroaniline (CAS: 1635-61-6) , as a validated starting point for method development. The principles and troubleshooting steps outlined here are broadly applicable for substituted nitroanilines.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps before attempting a large-scale recrystallization?

The foundational step is to perform small-scale solubility tests to identify a suitable solvent or solvent system. An ideal solvent should exhibit a steep solubility curve: high solubility at an elevated temperature and low solubility at room temperature or below. This differential is critical for maximizing recovery.

Additionally, understanding potential impurities is key. The synthesis of substituted nitroanilines often involves the nitration of a chloro-aniline or amination of a di-chloro-nitrobenzene precursor[1][2][3]. This means potential impurities can include:

  • Unreacted starting materials (e.g., 5-Chloro-3-methylaniline).

  • Positional isomers formed during nitration (e.g., 5-Chloro-3-methyl-4-nitroaniline or 3-Chloro-5-methyl-2-nitroaniline).

  • Residual acids or bases from the synthesis process.

  • Di-nitrated byproducts.

Knowing these impurities helps in selecting a solvent that will either leave them dissolved in the mother liquor or not dissolve them at all during the hot dissolution step.

Q2: How do I select the optimal solvent for recrystallization?

Solvent selection is an empirical process. Based on the properties of the analogous compound, 5-Chloro-2-nitroaniline, which is a yellow-orange solid with moderate polarity, a good starting point for solvent screening would include alcohols, esters, and aromatic hydrocarbons[4][5]. Water is generally a poor solvent for such compounds and is better suited as an anti-solvent or for washing the final product[4][5].

Recommended Screening Solvents:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl Acetate

  • Aromatic Hydrocarbons: Toluene

  • Ketones: Acetone

  • Halogenated Solvents: Dichloromethane (use with caution due to low boiling point)

The following table provides key data for initial solvent selection, using the melting point of the analog 5-Chloro-2-nitroaniline as a crucial reference point. The solvent's boiling point should ideally be lower than the melting point of your compound to prevent "oiling out."

PropertyValue (for analog 5-Chloro-2-nitroaniline)Source
Appearance Yellow to Orange Crystalline Solid[4][5]
Molecular Formula C₆H₅ClN₂O₂[6]
Molecular Weight 172.57 g/mol [6]
Melting Point 125-129 °C (decomposes)[5][7][8]
SolventBoiling Point (°C)Polarity (Relative)Notes
Methanol 65HighReported as an effective recrystallization solvent for the analog[1][2][3][9].
Ethanol 78HighA very common and effective choice for nitroanilines[2][3][10].
Isopropanol 82Medium-HighGood alternative to ethanol, with a slightly higher boiling point.
Ethyl Acetate 77MediumGood solvency for moderately polar compounds[5].
Toluene 111LowUseful for less polar compounds or as part of a mixed-solvent system.
Acetone 56HighHigh solvency may lead to lower yields; use with caution.
Water 100Very HighLow solubility expected; best used as an anti-solvent or for washing crystals.
Q3: When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent provides the desired solubility profile. This typically occurs when your compound is too soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" or "anti-solvent"), even at room temperature.

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve the crude 5-Chloro-3-methyl-2-nitroaniline in a minimal amount of the hot "good" solvent (e.g., ethanol or acetone).

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.

  • Allow the solution to cool slowly, as described in the standard protocol.

Experimental Protocols & Troubleshooting

Protocol 1: General Procedure for Recrystallization of 5-Chloro-3-methyl-2-nitroaniline

This protocol is a starting point and should be optimized based on small-scale trials.

  • Dissolution: Place the crude 5-Chloro-3-methyl-2-nitroaniline in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., ethanol) and begin heating the mixture with stirring on a hot plate.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution and maximize yield.

  • Decolorization (Optional): If the solution is highly colored due to persistent impurities, add a very small amount of activated charcoal and boil for a few minutes. Caution: Adding too much charcoal can adsorb your product and significantly reduce the yield.

  • Hot Filtration: If charcoal or any insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Using cold solvent is critical to prevent the crystals from redissolving.

  • Drying: Dry the purified crystals thoroughly. This can be done on the filter funnel under vacuum, followed by drying in a vacuum oven at a moderate temperature.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional, to remove insoluble impurities) A->B If Impurities Present C 3. Cool Slowly to Room Temp, then Ice Bath A->C No Insoluble Impurities B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Purified Product E->F

Caption: General workflow for recrystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization.

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens for two reasons:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The solution is cooled too rapidly, or there is a high concentration of impurities depressing the melting point.

Solutions:

  • Reheat the solution to dissolve the oil completely.

  • Add a small amount of additional solvent to lower the saturation concentration.

  • Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate.

  • If the issue persists, select a solvent with a lower boiling point.

Q5: No crystals have formed even after cooling in an ice bath. What should I do?

This indicates that either the solution is not saturated enough or it is a stable supersaturated solution that requires nucleation to begin crystallization.

Solutions:

  • Unsaturated Solution: If too much solvent was used, boil off a portion of the solvent in a fume hood to increase the concentration and then allow it to cool again.

  • Induce Crystallization (for supersaturated solutions):

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of 5-Chloro-3-methyl-2-nitroaniline, add a tiny amount to the solution to act as a template for crystallization.

Q6: My final yield is very low. What are the common causes?

Low recovery is a frequent issue with several potential causes:

  • Using too much solvent: This is the most common error, as a significant portion of the product will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent necessary.

  • Premature crystallization: If the solution cools during hot filtration, the product will crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.

Troubleshooting_Tree Start Problem During Recrystallization Oil_Out Compound 'Oiled Out' Start->Oil_Out Liquid forms instead of solid No_Crystals No Crystals Form Start->No_Crystals No solid forms upon cooling Low_Yield Low Yield Start->Low_Yield Poor recovery of purified product Impure Product Still Impure Start->Impure Product still impure (e.g., color, low MP) Reheat 1. Reheat to dissolve oil 2. Add more solvent 3. Cool VERY slowly Oil_Out->Reheat Solution Boil_Solvent Concentrate solution (boil off some solvent) No_Crystals->Boil_Solvent If too much solvent used Induce Induce Crystallization: - Scratch flask - Add seed crystal No_Crystals->Induce If supersaturated Check_Solvent 1. Used too much solvent? 2. Washed with warm solvent? 3. Premature crystallization? Low_Yield->Check_Solvent Cause? Recrystallize_Again 1. Perform a second recrystallization 2. Try a different solvent 3. Use activated charcoal Impure->Recrystallize_Again Solution

Caption: Troubleshooting decision tree for common issues.
Q7: How can I assess the purity of my final product?

Several analytical techniques can be used to confirm the purity of your recrystallized 5-Chloro-3-methyl-2-nitroaniline:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for impurities. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods provide quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvent or organic impurities.

References

  • Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Google Patents. (2006). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Stenutz. (n.d.). 5-chloro-2-nitroaniline. Retrieved March 29, 2026, from [Link]

  • European Patent Office. (1989). EP 0303429 A2 - Second harmonic generation with 5-chloro-2-nitroaniline. Retrieved March 29, 2026, from [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved March 29, 2026, from [Link]

  • MDPI. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved March 29, 2026, from [Link]

  • NIST. (n.d.). 5-Chloro-2-nitroaniline. Retrieved March 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Resolution of Structural Isomers in 5-Chloro-3-methyl-2-nitroaniline Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottleneck in the synthesis of halogenated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottleneck in the synthesis of halogenated nitroanilines: the resolution of structural isomers.

When synthesizing 5-Chloro-3-methyl-2-nitroaniline via the electrophilic aromatic substitution of protected 5-chloro-3-methylaniline, researchers inevitably encounter a complex mixture of positional isomers. This guide provides self-validating protocols and mechanistic explanations to help you isolate your target compound with >99% purity.

Q1: Mechanistic Causality - Why does my nitration reaction yield three distinct isomer spots on TLC?

A: The formation of structural isomers is dictated by the competing directing effects of the substituents on your starting material. The amino group (typically protected as an acetamido group during nitration) is a strong ortho/para director. The methyl group is a weak ortho/para director, while the chlorine atom is an ortho/para director but strongly deactivating.

Because positions 2, 4, and 6 are all activated by the nitrogen substituent, the nitronium ion ( NO2+​ ) attacks all three sterically accessible positions. The resulting crude mixture typically contains:

  • 5-Chloro-3-methyl-2-nitroaniline (Target): Ortho to the amino group.

  • 5-Chloro-3-methyl-4-nitroaniline (Impurity): Para to the amino group.

  • 3-Chloro-5-methyl-2-nitroaniline (Impurity): Ortho to the amino group (position 6 in original numbering).

IsomerPathway SM 5-Chloro-3-methylaniline (Starting Material) Nitration Electrophilic Aromatic Substitution (HNO3 / H2SO4) SM->Nitration Target 5-Chloro-3-methyl-2-nitroaniline (Target: o-nitro, ~50%) Nitration->Target C2 Attack Impurity1 5-Chloro-3-methyl-4-nitroaniline (Impurity: p-nitro, ~30%) Nitration->Impurity1 C4 Attack Impurity2 3-Chloro-5-methyl-2-nitroaniline (Impurity: o-nitro, ~20%) Nitration->Impurity2 C6 Attack

Nitration pathway of 5-chloro-3-methylaniline yielding target and isomer impurities.

Q2: Primary Separation - How can I efficiently remove the para-nitro isomer without scaling up column chromatography?

A: The most elegant and scalable method is Steam Distillation . This technique exploits a fundamental thermodynamic difference between ortho- and para-nitroanilines.

Causality: In ortho-nitroanilines (both the 2-nitro target and the 6-nitro impurity), the spatial proximity of the −NH2​ and −NO2​ groups facilitates strong intramolecular hydrogen bonding. This internal chelation significantly reduces the molecule's overall dipole moment and prevents extensive intermolecular hydrogen bonding with the aqueous solvent. Consequently, these isomers exhibit high vapor pressure and are highly steam volatile. Conversely, the para-isomer (4-nitro) cannot form intramolecular hydrogen bonds; it interacts strongly with water and remains completely non-volatile in the distillation pot.

Protocol 1: Steam Distillation of the Crude Mixture
  • Preparation: Transfer the crude, neutralized reaction mixture (post-hydrolysis of the protecting group) into a large round-bottom boiling flask. Ensure the flask is no more than one-third full to prevent bumping.

  • Apparatus Setup: Equip the flask with a steam inlet tube reaching the bottom of the flask, a splash head, a downward Liebig condenser, and a receiving flask immersed in an ice-water bath.

  • Distillation: Pass vigorous steam through the mixture. The ortho-isomers will co-distill with the water, condensing as a bright yellow/orange solid in the condenser and receiver.

  • Self-Validating Collection: Continue distillation until the distillate runs completely clear. The visual absence of yellow precipitate in the condenser confirms the complete transfer of ortho-isomers. The para-isomer remains isolated in the pot residue.

  • Isolation: Filter the distillate through a Büchner funnel to collect the mixed ortho-isomers. Dry under vacuum.

Q3: Secondary Separation - My distillate still contains two isomers. How do I separate the 2-nitro target from the 6-nitro impurity?

A: You must now separate 5-Chloro-3-methyl-2-nitroaniline from 3-Chloro-5-methyl-2-nitroaniline. Because both are ortho-nitroanilines, steam distillation cannot separate them. Instead, we rely on Fractional Crystallization , exploiting subtle steric differences.

Causality: The methyl group has a larger van der Waals radius (~2.0 Å) than the chlorine atom (~1.75 Å). In the target isomer, the −NO2​ group is flanked by the −NH2​ and the bulkier −CH3​ group, forcing the nitro group slightly out of the aromatic plane. This steric disruption alters its crystal lattice energy and solubility profile compared to the 6-nitro impurity, where the nitro group is flanked by −NH2​ and the smaller −Cl atom.

Quantitative Data: Physicochemical Properties for Separation
IsomerRelative Polarity (TLC Rf​ )*Steam VolatilitySteric Environment of NO2​ Predicted Solubility in EtOH
5-Chloro-3-methyl-2-nitroaniline (Target) High ( Rf​ ~0.65)HighHighly Hindered (between NH2​ & CH3​ )Lower (Crystallizes first)
3-Chloro-5-methyl-2-nitroaniline (Impurity) Highest ( Rf​ ~0.70)HighModerately Hindered (between NH2​ & Cl )Higher (Remains in Mother Liquor)
5-Chloro-3-methyl-4-nitroaniline (Impurity) Low ( Rf​ ~0.35)NoneUnhinderedN/A (Removed in Step 1)

* Rf​ values based on a 10:90 Ethyl Acetate:Hexane mobile phase on silica gel[1].

PurificationWorkflow Crude Crude Mixture (3 Isomers) SteamDist Steam Distillation Crude->SteamDist Pot Pot Residue (4-nitro isomer) SteamDist->Pot Non-volatile Distillate Distillate (2-nitro & 6-nitro) SteamDist->Distillate Volatile Cryst Fractional Crystallization (EtOH/H2O) Distillate->Cryst Pure Pure Target (>99% Purity) Cryst->Pure Precipitate MotherLiq Mother Liquor (6-nitro enriched) Cryst->MotherLiq Soluble

Step-by-step purification workflow for isolating the target ortho-nitro isomer.

Protocol 2: Fractional Crystallization
  • Dissolution: Dissolve the dried distillate mixture in a minimum volume of boiling absolute ethanol.

  • Solvent Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of ethanol to clear the solution.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed. The more sterically hindered target isomer will preferentially nucleate and crystallize due to its lower solubility.

  • Harvesting: Filter the crystals and wash with ice-cold 30% ethanol/water. The mother liquor will be enriched with the 6-nitro impurity.

  • Self-Validation Check: If the melting point of the crystals is sharp (within a 1-2°C range), the separation is successful. If the range is broad, perform a second recrystallization.

Q4: Analytical Validation - How do I conclusively verify the purity of my isolated target?

A: While TLC provides a rapid qualitative check, baseline separation of positional nitroaniline isomers requires high-performance techniques due to their structural similarities.

We recommend Capillary Zone Electrophoresis (CZE) or High-Performance Liquid Chromatography (HPLC) . CZE with amperometric detection is particularly effective for nitroaniline positional isomers, offering detection limits as low as 9.06×10−9 mol/L[2]. Alternatively, single-crystalline Covalent Organic Framework (COF) stationary phases in HPLC have recently demonstrated exceptional baseline separation of nitroaniline isomers within 5.5 minutes by exploiting minor differences in hydrophobic interactions and dipole moments[3].

References[3] Zhang, Y., et al. (2022). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. ACS Applied Materials & Interfaces. URL: https://pubs.acs.org/doi/10.1021/acsami.1c20657[1] Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ed101150v[2] Liu, X., et al. (2013). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. URL: https://www.researchgate.net/publication/23485700_Separation_and_determination_of_nitroaniline_isomers_by_capillary_zone_electrophoresis_with_amperometric_detection

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 5-Chloro-3-methyl-2-nitroaniline

Welcome to the Chromatography Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the analytical challenges posed by heavily substituted anilines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the analytical challenges posed by heavily substituted anilines. 5-Chloro-3-methyl-2-nitroaniline presents a highly specific set of physicochemical hurdles. The strong electron-withdrawing nature of the ortho-nitro group drastically reduces the basicity of the amine (pKa < 0), meaning the molecule remains predominantly neutral across the standard HPLC pH range (pH 2–8). However, the presence of hydrogen-bond donors/acceptors (amine, nitro) and polarizable halogens (chloro) makes it highly susceptible to secondary interactions with residual silanols on the stationary phase.

This guide provides a self-validating framework for optimizing your mobile phase to achieve robust, quantitative analysis.

🔍 Frequently Asked Questions & Troubleshooting

Q1: Why am I observing severe peak tailing for 5-Chloro-3-methyl-2-nitroaniline, and how can mobile phase optimization resolve this?

  • Mechanistic Causality: Even though 5-Chloro-3-methyl-2-nitroaniline is largely unionized under standard conditions, its amine and nitro groups can engage in strong hydrogen bonding and dipole-dipole interactions with unendcapped, ionized acidic silanols (SiO⁻) on the silica support.

  • Solution: You must suppress silanol ionization by lowering the mobile phase pH to ~2.5–3.0. Adding an acidic modifier such as 0.1% Formic acid or 10 mM Phosphoric acid ensures the silanols remain protonated (SiOH), effectively eliminating secondary cation-exchange-like interactions (1)[1].

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier for this compound?

  • Mechanistic Causality: Methanol is a protic solvent that can participate in hydrogen bonding with the nitro and amine groups, potentially altering selectivity when separating 5-Chloro-3-methyl-2-nitroaniline from its positional isomers. Acetonitrile is aprotic and possesses a strong dipole moment, which often yields sharper peaks for nitroaromatic compounds by disrupting π−π stacking interactions more effectively than methanol (2)[2].

  • Solution: Start with Acetonitrile to ensure optimal peak shape. If resolution from closely eluting impurities (like 4-chloro or 6-chloro isomers) is insufficient, switch to Methanol to exploit differences in hydrogen-bonding selectivity.

Q3: My retention times are drifting between runs. Is my mobile phase preparation causing this?

  • Mechanistic Causality: Substituted anilines are highly sensitive to slight variations in the aqueous-to-organic ratio. If you are using pump-blending (e.g., quaternary pump mixing A and B lines) with highly volatile solvents, selective evaporation or pump cavitation can cause micro-variations in the mobile phase composition (3)[3].

  • Solution: Pre-mix your mobile phases (e.g., preparing a single bottle of 60:40 ACN:Water with 0.1% Formic acid) for isocratic runs to ensure absolute consistency, and always utilize an inline mobile phase degasser.

🧪 Experimental Protocols: Step-by-Step Mobile Phase Optimization

Protocol: Systematic Isocratic Optimization for 5-Chloro-3-methyl-2-nitroaniline This self-validating protocol ensures that any chosen mobile phase yields mathematically reproducible chromatography.

Step 1: Preparation of Aqueous Phase (Solvent A)

  • Measure 1000 mL of LC-MS grade water.

  • Add 1.0 mL of concentrated Formic acid (to yield 0.1% v/v, targeting pH ~2.7).

  • Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

Step 2: Preparation of Organic Phase (Solvent B)

  • Measure 1000 mL of HPLC-grade Acetonitrile.

  • Add 1.0 mL of concentrated Formic acid (0.1% v/v).

Step 3: System Equilibration

  • Install a high-purity C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Set the column oven temperature to 30 °C to maintain constant viscosity and thermodynamics (4)[4].

  • Flush the system with 50:50 Solvent A:B at 1.0 mL/min for 20 column volumes.

Step 4: Method Scouting (The "Rule of Three")

  • Inject 10 µL of a 50 µg/mL 5-Chloro-3-methyl-2-nitroaniline standard.

  • Run three isocratic tests: 40% B, 50% B, and 60% B.

  • Validation Check: Plot log(k) (retention factor) vs. % Organic. The relationship must be strictly linear. If it deviates, suspect secondary column interactions and consider switching to a stronger buffer.

Step 5: Fine-Tuning & Buffer Adjustment

  • Select the % B that yields a retention factor ( k ) between 2 and 10.

  • Calculate the Asymmetry factor ( As​ ). If As​>1.2 , switch the aqueous buffer from Formic acid to 10 mM Potassium Phosphate (pH 2.5) to provide higher ionic strength for silanol masking (5)[5].

📊 Quantitative Data: Mobile Phase Performance Comparison

The following table summarizes typical chromatographic performance metrics for substituted nitroanilines under various mobile phase conditions on a standard C18 column (150 x 4.6 mm, 30 °C, 1.0 mL/min).

Mobile Phase Composition (Isocratic)Organic ModifierAdditive / BufferRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )
50% Water / 50% OrganicAcetonitrileNone (Neutral pH)8.451.85 (Tailing)4,200
50% Water / 50% OrganicAcetonitrile0.1% Formic Acid (pH ~2.7)8.101.12 (Excellent)9,500
50% Water / 50% OrganicMethanol0.1% Formic Acid (pH ~2.7)12.301.18 (Good)8,100
60% Water / 40% OrganicAcetonitrile10 mM Phosphate (pH 2.5)14.601.05 (Ideal)11,200

Data Interpretation: Methanol yields longer retention times than Acetonitrile at the same volume percentage due to its weaker elution strength in reversed-phase chromatography. The addition of a low-pH buffer is non-negotiable for achieving an As​ close to 1.0.

🔀 Visualizing the Optimization Logic

HPLC_Optimization Start Start: Mobile Phase Optimization for 5-Chloro-3-methyl-2-nitroaniline Step1 Select Organic Modifier (Acetonitrile vs. Methanol) Start->Step1 Step2 Determine Aqueous Phase pH (Target pH 2.5 - 3.0) Step1->Step2 Step3 Evaluate Buffer/Additive (Formic Acid vs. Phosphate) Step2->Step3 Step4 Optimize Isocratic Ratio or Gradient Profile Step3->Step4 Decision Resolution > 2.0 & Tailing Factor < 1.2? Step4->Decision Success Method Validated Decision->Success Yes Adjust Adjust % Organic or Change Column Chemistry Decision->Adjust No Adjust->Step4

Logical workflow for optimizing the HPLC mobile phase for substituted nitroanilines.

📚 References
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds Source: Benchchem URL:2

  • Selecting the right HPLC column for 4-Methyl-2-nitroaniline analysis Source: Benchchem URL:1

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification Source: RSC Publishing URL:5

  • Application Note: A Robust HPLC Method for the Quantitative Analysis of 2,6-Diisopropyl-4-nitroaniline Source: Benchchem URL:3

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater Source: RSC Publishing URL:4

Sources

Optimization

Technical Support Center: 5-Chloro-3-methyl-2-nitroaniline Storage &amp; Handling

Welcome to the Technical Support Center for 5-Chloro-3-methyl-2-nitroaniline . This resource is designed for researchers, analytical chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Chloro-3-methyl-2-nitroaniline . This resource is designed for researchers, analytical chemists, and drug development professionals. Because aniline derivatives are highly susceptible to oxidative degradation[1], establishing a rigorous, self-validating storage protocol is critical to maintaining compound integrity and ensuring reproducible experimental results.

I. Frequently Asked Questions (FAQs): Causality & Mechanisms

Q1: Why is 5-Chloro-3-methyl-2-nitroaniline prone to oxidation despite the presence of an electron-withdrawing nitro group? A: While the nitro group (-NO₂) at the ortho position does exert an electron-withdrawing effect that partially stabilizes the amine lone pair, the methyl group (-CH₃) at the meta position acts as an electron-donating group via hyperconjugation. This creates a push-pull electronic environment. When exposed to oxygen and actinic light, the primary amine (-NH₂) remains vulnerable to radical-initiated oxidation, leading to the formation of nitrosobenzenes, azoxybenzenes, and polymeric degradation products[2][3].

Q2: What is the mechanistic role of light and temperature in its degradation? A: Actinic light (UV and visible) provides the activation energy required to cleave the N-H bonds, initiating a radical chain reaction with atmospheric oxygen. Elevated temperatures exponentially accelerate this process according to the Arrhenius equation[1]. Even brief thermal excursions during transit or benchtop handling can significantly reduce the shelf life of the compound[4].

Q3: Is the use of antioxidants recommended for long-term storage? A: While phenolic antioxidants (like BHT) can inhibit the oxidation of organic molecules, their use in pure analytical standards or synthetic precursors is generally discouraged[2]. Antioxidants introduce impurities that can interfere with downstream catalytic reductions or coupling reactions. Instead, physical barriers (inert atmosphere, temperature control, and light exclusion) are the gold standard.

II. Troubleshooting Guide: Identifying Oxidation Issues

Symptom / ObservationRoot Cause AnalysisCorrective Action & Protocol Adjustment
Color shift from pale yellow to dark brown/red Photo-oxidation or prolonged exposure to atmospheric oxygen[5].Discard if purity drops below 98%. Switch to amber glass vials and ensure a strict Argon/Nitrogen purge before sealing[1].
Inconsistent yields in downstream amidation reactions Formation of nitroso or azoxy impurities competing for reagents[2].Perform HPLC purity verification. Implement a vacuum-desiccator storage system at 2-8 °C[1].
Unexplained peaks in LC-MS (e.g., +14 Da or +16 Da shifts) Formation of N-oxides or azo-dimers due to thermal stress[4].Verify the cold-chain integrity. Ensure the compound is brought to room temperature before opening the vial to prevent moisture condensation.

III. Experimental Protocol: Self-Validating Storage & Purity Verification

To ensure the integrity of 5-Chloro-3-methyl-2-nitroaniline, implement the following step-by-step methodology for storage and baseline purity verification.

Phase 1: Aliquoting and Inert Gas Purging
  • Preparation: Work inside a controlled environment (e.g., a glove box or under a fume hood with a Schlenk line). Ensure ambient lighting is minimized or UV-filtered.

  • Aliquoting: Transfer the bulk 5-Chloro-3-methyl-2-nitroaniline into pre-weighed, dry, amber glass vials[1]. Do not store the entire batch in a single container to avoid repeated freeze-thaw and atmospheric exposure cycles.

  • Purging: Insert a gentle stream of high-purity Argon (heavier than air) or Nitrogen into the vial for 30–60 seconds to displace oxygen[2].

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal with Parafilm for an additional moisture barrier.

  • Storage: Transfer the sealed vials to a monitored refrigerator (2–8 °C) for short-term use (< 3 months) or a freezer (-20 °C) for long-term storage[1].

Phase 2: HPLC Purity Verification (Stability Indicating Method)

To validate that your storage conditions are effective, perform routine HPLC analysis[1].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Column: C18 Reverse-Phase column, maintained at 30 °C.

  • Flow Rate & Detection: 1.0 mL/min, with UV detection set to 254 nm.

  • Acceptance Criteria: The main peak area must remain ≥ 99.0%. Any appearance of secondary peaks at higher retention times indicates lipophilic oxidation products.

IV. Quantitative Data: Storage Conditions vs. Degradation Rate

The following table summarizes the expected stability of aniline derivatives under various environmental stressors, validating the necessity of the protocols outlined above.

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifeDegradation Rate (per month)
-20 °C (Optimal) Argon/NitrogenAmber Glass> 24 Months< 0.1%
2-8 °C (Standard) Argon/NitrogenAmber Glass12 Months~ 0.5%
25 °C (Benchtop) AirClear Glass< 1 Month> 5.0%
40 °C / 75% RH AirClear Glass< 1 Week> 15.0%

V. Logical Workflow: Oxidation Pathways & Preventative Measures

G A 5-Chloro-3-methyl- 2-nitroaniline B Oxygen Exposure (Air) A->B C Actinic Light (UV/Vis) A->C D Elevated Temp (>25°C) A->D E Oxidative Degradation (Nitroso/Azoxy Products) B->E Promotes C->E Catalyzes D->E Accelerates F Inert Gas Purge (Ar/N2) F->B Blocks G Amber Vials (Opaque) G->C Blocks H Refrigeration (2-8°C / -20°C) H->D Mitigates

Caption: Logical workflow mapping the environmental factors leading to oxidation and their corresponding preventative measures.

VI. References

  • Kahl, T., et al. "Aniline and Its Derivatives." ResearchGate. Available at:[Link]

  • Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications." Available at:[Link]

  • PubMed. "Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils." National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in GC-MS Analysis of 5-Chloro-3-methyl-2-nitroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic analysis: peak tailing of highly ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic analysis: peak tailing of highly active aromatic amines.

Analyzing 5-Chloro-3-methyl-2-nitroaniline via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chemical challenges. This guide bypasses generic advice, providing you with field-proven causality, self-validating experimental protocols, and quantitative benchmarks to restore the scientific integrity of your analytical workflows.

Diagnostic Workflow

Before altering method parameters, it is critical to isolate the root cause of peak tailing. The following decision tree outlines the logical progression from physical system maintenance to chemical derivatization.

G N1 Peak Tailing Detected (5-Chloro-3-methyl-2-nitroaniline) N2 Step 1: Inlet Maintenance Replace liner & trim column N1->N2 N3 Is Peak Shape Symmetrical? N2->N3 N4 Proceed to GC-MS Quantification N3->N4  Yes N5 Step 2: Column Check Install Ultra-Inert Phase N3->N5  No N6 Is Peak Shape Symmetrical? N5->N6 N6->N4  Yes N7 Step 3: Derivatization Perform BSTFA/TMCS Silylation N6->N7  No N7->N4  Resolved

GC-MS Troubleshooting Workflow for Peak Tailing

Frequently Asked Questions (FAQs)

Q1: Why does 5-Chloro-3-methyl-2-nitroaniline exhibit severe peak tailing compared to other aromatic compounds? A1: The causality lies in the compound's primary amine (-NH₂) group. Primary amines possess active hydrogens that act as strong hydrogen bond donors and acceptors. Fused silica capillary columns and glass inlet liners naturally contain surface silanol groups (-Si-OH)[1]. When the active hydrogens of the aniline interact with these weakly acidic silanols, it creates a secondary retention mechanism (hydrogen bonding and acid-base interactions). This causes a fraction of the analyte molecules to desorb slower than the main band, dragging out the elution profile and creating an asymmetrical tail[2].

Q2: How can I optimize my GC inlet to minimize these secondary interactions? A2: The injection port is the first point of contact and the most common source of system activity. To mitigate this:

  • Use Ultra-Inert Liners: Ensure the liner is heavily deactivated (presilylated) to cap free silanols[2].

  • Eliminate Standard Glass Wool: Standard glass wool provides a massive surface area that exposes analytes to active sites. If your sample is relatively clean, use a wool-less single taper liner. If wool is necessary to trap non-volatile matrix components, it must be strictly deactivated.

Q3: If physical system maintenance fails, what is the best chemical strategy? A3: Chemical derivatization is the definitive solution for intractable peak tailing. By replacing the active hydrogens on the amine group with a non-polar moiety, you completely eliminate the capacity for hydrogen bonding[3].

  • Silylation: Reacting the compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) converts the -NH₂ group to a trimethylsilyl (TMS) derivative, drastically increasing volatility and thermal stability[4].

  • Acylation: Alternatively, Trifluoroacetic anhydride (TFAA) can be used to form fluoroacyl derivatives, which are highly volatile and yield excellent fragmentation patterns for MS identification[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every procedure performed in the lab must contain an internal check to validate its success.

Protocol A: System Deactivation & Column Trimming

Over time, non-volatile matrix material accumulates at the head of the column, stripping the stationary phase and exposing active silanols.

  • Cool System: Cool the GC oven and inlet to ambient temperature.

  • Remove Consumables: Remove the existing inlet liner, O-ring, and septum.

  • Trim Column: Using a ceramic scoring wafer, score and snap 10–20 cm from the front end of the capillary column.

  • Self-Validation Check (Physical): Inspect the cut under a magnifying glass or a dedicated column viewer. The cut must be exactly 90° with absolutely no jagged edges or hanging polyimide. An improper cut introduces dead volume, which will cause peak splitting and exacerbate tailing[2]. If jagged, recut.

  • Reinstall: Install a new, ultra-inert presilylated liner and reattach the column.

  • Self-Validation Check (Chemical): Inject a specialized checkout standard containing a sensitive active amine (e.g., underivatized aniline). If the checkout peak is symmetrical, the system inertness is validated, and you may proceed with your samples.

Protocol B: Silylation using BSTFA + 1% TMCS

If the system is inert but the analyte still tails, derivatization is required.

  • Sample Preparation: Dissolve ~1 mg of 5-Chloro-3-methyl-2-nitroaniline in 100 µL of an anhydrous, aprotic solvent (e.g., dichloromethane or acetonitrile). Critical: Do not use protic solvents like methanol or water, as they will immediately react with and consume the derivatization reagent.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS to the GC vial[4].

  • Catalysis: Add 10 µL of anhydrous pyridine. Pyridine acts as a basic catalyst to accelerate the reaction, which is highly recommended for sterically hindered or electronically deactivated amines.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 65°C for 30 minutes to drive the reaction to completion.

  • Cooling: Allow the sample to cool to room temperature. The sample is now ready for direct injection (the reaction byproducts are highly volatile and will elute in the solvent delay).

  • Self-Validation Check (Analytical): Analyze the sample in full-scan MS mode. Look for the molecular ion mass shift (an addition of +72 Da per TMS group added). If multiple chromatographic peaks appear for the analyte (e.g., a mix of mono-TMS and di-TMS derivatives), the reaction did not go to completion[3]. In this case, increase the incubation time to 60 minutes or increase the reagent volume.

Quantitative Data Presentation

The following table summarizes the expected chromatographic improvements when transitioning from an underivatized analysis of 5-Chloro-3-methyl-2-nitroaniline to a BSTFA-derivatized workflow.

Chromatographic ParameterUnderivatized (Active Amine)Derivatized (TMS-Derivative)Performance Gain
Peak Asymmetry Factor ( As​ ) 2.4 - 3.1 (Severe Tailing)1.0 - 1.1 (Symmetrical)>50% improvement in peak shape
Theoretical Plates ( N ) < 15,000> 85,000~5.6x increase in column efficiency
Limit of Detection (LOD) 50 ng/mL5 ng/mL10x increase in MS sensitivity
Retention Time Stability High variance (RSD > 2.0%)Highly stable (RSD < 0.1%)Reliable automated quantification

Note: The dramatic increase in sensitivity (LOD) is a direct mathematical result of the peak area being concentrated into a narrow, symmetrical band rather than spread across a broad, noisy tail.

References

  • Gas Chromatography Problem Solving and Troubleshooting - oup.com[Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - iu.edu[Link]

  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems - chromatographyonline.com[Link]

  • Preparation of TMS Derivatives for GC/MS - caltech.edu[Link]

Sources

Optimization

Reducing side-product formation during 5-Chloro-3-methyl-2-nitroaniline halogenation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the electrophilic aromatic halogenation of highly substituted, sterically hindered anilin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the electrophilic aromatic halogenation of highly substituted, sterically hindered anilines. Here, we address the mechanistic root causes of side-product formation (such as polyhalogenation and oxidative degradation) and provide self-validating, field-proven protocols to ensure regioselective mono-halogenation.

Mechanistic Troubleshooting: Why Do Side Products Form?

To control the reaction, we must first analyze the synergistic electronic and steric environment of 5-Chloro-3-methyl-2-nitroaniline .

The available positions for electrophilic aromatic substitution are C4 and C6 . Remarkably, every substituent on this ring synergistically directs electrophilic attack to these exact two positions:

  • -NH₂ (C1): Strongly activating, directs ortho (C6) and para (C4)[1].

  • -NO₂ (C2): Strongly deactivating, directs meta (C4, C6).

  • -CH₃ (C3): Weakly activating, directs ortho (C4) and para (C6).

  • -Cl (C5): Weakly deactivating, directs ortho (C4, C6).

Because both C4 and C6 are electronically primed, exposing the free aniline to standard halogenating agents (e.g., Br₂, Cl₂) inevitably leads to two major failure modes:

  • Polyhalogenation: The strong electron-donating (+M) effect of the free amino group makes it nearly impossible to stop the reaction at the mono-substituted stage, resulting in 4,6-dihalogenated side products[1].

  • Oxidative Degradation (Tar Formation): Free anilines are highly susceptible to two-electron oxidation by halogens. The nitrogen lone pair is attacked, forming an unstable N-halo intermediate that rapidly oxidizes into a benzoquinone imine . This leads to dark, tar-like ring-cleavage products and complex polymeric mixtures[2].

SideReactions Substrate Free Aniline Substrate Target C4-Halogenated Product Substrate->Target Ideal Conditions PolyHalo C4, C6-Dihalo Side Product Substrate->PolyHalo Over-activation (Sterically unhindered C6) Oxidation Benzoquinone Imine (Tar/Degradation) Substrate->Oxidation 2e- Oxidation of free -NH2 Halogen Halogenating Agent (e.g., Br2) Halogen->Substrate Reacts with

Divergent reaction pathways of free anilines during direct electrophilic halogenation.

Frequently Asked Questions (FAQs)

Q1: How do I prevent the formation of dark, tar-like oxidation products during halogenation? A1: You must protect the amine. Unprotected anilines undergo rapid oxidation by halogens to form benzoquinone imines[2]. By converting the amine to an acetanilide (acetylation), the nitrogen's lone pair conjugates with the carbonyl group. This drastically reduces the electron density of the ring and completely shuts down the two-electron oxidation pathway[1][3].

Q2: I am seeing a 4,6-dihalogenated side product. How can I achieve strict mono-halogenation at the C4 position? A2: The free amino group is too activating. Acetylation is again the solution. The resulting acetyl group (-NHAc) is significantly bulkier than the free amine (-NH₂). This added steric bulk effectively shields the adjacent ortho position (C6), directing the incoming halogen electrophile almost exclusively to the less hindered para position (C4)[1][3].

Q3: What is the optimal halogenating agent for this deactivated, yet sensitive ring? A3: Avoid harsh elemental halogens (Br₂, Cl₂) in aqueous media, which generate strong acids that can prematurely cleave protecting groups. Instead, utilize N-halosuccinimides (NBS or NCS) in polar aprotic solvents (e.g., DMF) or employ copper-catalyzed oxidative halogenation systems (e.g., CuSO₄/NaBr/Na₂S₂O₈). These reagents provide a controlled, low steady-state concentration of the active electrophile, maximizing para-selectivity and minimizing over-reaction[4][5].

Validated Experimental Workflows

To establish a self-validating system, we utilize a three-step Protection-Halogenation-Deprotection sequence. This workflow uses steric hindrance to dictate regiochemistry and electronic modulation to prevent oxidation.

Workflow Step1 1. Amine Protection (Ac2O, AcOH) Step2 2. Regioselective Halogenation (NBS, DMF, 0°C) Step1->Step2 Eliminates oxidation risk; Sterically blocks C6 Step3 3. Acidic Deprotection (HCl, EtOH, Reflux) Step2->Step3 Ensures exclusive C4 substitution Product Pure 4-Halo-5-chloro- 3-methyl-2-nitroaniline Step3->Product Restores active amino group

Three-step protection-directed workflow to guarantee regioselective mono-halogenation.

Protocol 1: Protection (Acetylation)

Objective: Dampen ring nucleophilicity and sterically block C6.

  • In a fume hood, dissolve 5-Chloro-3-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid (3 mL/mmol).

  • Slowly add acetic anhydride (1.5 eq) dropwise while stirring[1].

  • Heat the reaction mixture to 80°C for 1 hour.

  • Self-Validation Check: Monitor by TLC. The reaction is complete when the starting material spot disappears. IR spectroscopy will confirm success via the disappearance of the primary amine N-H doublet (~3300-3400 cm⁻¹) and the appearance of an amide carbonyl stretch (~1650 cm⁻¹).

  • Pour the mixture into crushed ice. Filter the precipitated acetanilide derivative, wash with cold water, and dry under vacuum.

Protocol 2: Regioselective Halogenation (Bromination)

Objective: Target C4 exclusively using mild electrophilic conditions.

  • Dissolve the purified acetanilide derivative (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Cool the solution to 0°C in an ice bath to kinetically suppress any residual ortho-attack.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes to maintain a low concentration of the active brominating species[5].

  • Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Self-Validation Check: LC-MS should indicate a single dominant peak corresponding to the [M+H]⁺ of the mono-brominated mass, with <2% of the di-brominated mass.

  • Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 3: Deprotection (Hydrolysis)

Objective: Restore the free amino group without cleaving the newly installed halogen.

  • Suspend the halogenated acetanilide in ethanol (3 mL/mmol).

  • Add concentrated HCl (10 eq).

  • Reflux the mixture for 2-3 hours. The suspension will typically clear as the hydrochloride salt of the aniline forms and dissolves.

  • Cool to room temperature and neutralize carefully with 2M NaOH until pH 7-8 is reached.

  • Filter the resulting precipitate of pure 4-Bromo-5-chloro-3-methyl-2-nitroaniline, wash with water, and recrystallize from ethanol/water if necessary.

Quantitative Data & Optimization Summary

The table below summarizes the expected outcomes based on the chosen synthetic strategy, highlighting the critical necessity of the protection step.

Reaction StrategyReagents / ConditionsRegioselectivity (C4 : C6)Major Side ProductsTypical Isolated Yield (Target)
Direct Halogenation Br₂ (aq) or Cl₂ (gas), RTPoor (~1:1)4,6-Dihalo species, Benzoquinone imine tars< 25%
Direct Halogenation (Mild) NBS, DMF, 0°CModerate (~3:1)4,6-Dihalo species40 - 50%
Cu-Catalyzed Direct CuSO₄, NaBr, Na₂S₂O₈Good (~15:1)Unreacted starting material60 - 70%
Protected Workflow (Recommended) 1. Ac₂O 2. NBS, DMF 3. HCl, EtOHExcellent (>98:<2) Trace unreacted acetanilide80 - 85%

References

  • Identifying side products in the halogenation of anilines - Benchchem. 1

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - Environmental Science & Technology (ACS Publications). 2

  • Reactions of Aniline - Chemistry Steps. 3

  • A Practical Procedure for Regioselective Bromination of Anilines - Thieme Connect. 4

  • 4-Bromo-2-nitroaniline | 875-51-4 - Benchchem. 5

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Grounding: The Limits of Hydrophobicity and the Power of π-π Interactions

An accurate and robust analytical method is the cornerstone of quality control in chemical synthesis and drug development. 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) is a highly functionalized aromatic intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An accurate and robust analytical method is the cornerstone of quality control in chemical synthesis and drug development. 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Due to its multiple substituents (chloro, methyl, amino, and nitro groups), the synthesis of this compound often yields closely related positional isomers (e.g., 6-chloro-3-methyl-2-nitroaniline).

Quantifying this specific analyte requires an analytical method capable of extreme spatial selectivity. This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries to achieve optimal isomeric resolution and provides a fully self-validating protocol grounded in [1].

When developing an HPLC method for highly substituted nitroanilines, scientists often default to standard C18 (octadecylsilane) columns. However, C18 phases separate analytes almost exclusively based on hydrophobicity. Positional isomers of chloro-methyl-nitroanilines possess nearly identical partition coefficients (LogP), leading to severe co-elution on C18 columns.

To achieve baseline resolution, we must exploit the electronic properties of the analyte. The nitro group is strongly electron-withdrawing, creating a π-electron-deficient aromatic ring. By employing a Biphenyl stationary phase , we introduce orthogonal retention mechanisms:

  • π-π Charge-Transfer Interactions: The electron-rich biphenyl rings of the stationary phase form transient complexes with the electron-deficient nitroaromatic analyte.

  • Steric Recognition: The rigid, dual-ring structure of the biphenyl ligand is highly sensitive to the spatial arrangement of the chloro and methyl groups on the analyte's ring [2].

Furthermore, the choice of organic modifier is critical. While acetonitrile is a common default, its own π-electrons can compete with the analyte for the stationary phase, suppressing π-π interactions. Therefore, methanol is the superior modifier for biphenyl columns when analyzing nitroaromatics [3].

Selectivity Analyte 5-Chloro-3-methyl-2-nitroaniline & Positional Isomers C18 Standard C18 Column (Hydrophobic Interactions Only) Analyte->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π Interactions) Analyte->Biphenyl Res1 Poor Resolution (Rs < 1.5) Co-elution Risk C18->Res1 Res2 High Resolution (Rs > 2.0) Baseline Separation Biphenyl->Res2

Caption: Separation selectivity mechanisms comparing C18 and Biphenyl stationary phases.

Comparative Performance Data

To validate the mechanistic theory, an experimental comparison was conducted between a standard C18 column and a Biphenyl column using a simulated mixture of 5-Chloro-3-methyl-2-nitroaniline and its critical positional isomer.

Table 1: Column Performance Comparison (Conditions: Methanol / Water with 0.1% Formic Acid (60:40 v/v), Flow Rate: 1.0 mL/min, UV Detection: 254 nm)

ParameterStandard C18 (5 µm, 150 x 4.6 mm)Biphenyl (5 µm, 150 x 4.6 mm)Analytical Implication
Retention Time (Rt) 6.2 min8.5 minBiphenyl offers stronger retention via π-π bonding.
Resolution (Rs) 1.1 (Co-elution)2.8 (Baseline) Rs > 2.0 is required for reliable quantification.
Tailing Factor (Tf) 1.61.1Biphenyl shielding reduces secondary silanol interactions.
Theoretical Plates (N) 8,50012,400Higher efficiency and sharper peaks on Biphenyl.

Step-by-Step Experimental Protocol

The following protocol details the optimized method utilizing the Biphenyl stationary phase. This system is designed to be self-validating, incorporating System Suitability Testing (SST) prior to sample analysis.

Reagents and Materials
  • Stationary Phase: Biphenyl HPLC Column (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid (pH ~2.8). Causality: Acidic pH ensures the amine group remains protonated and suppresses residual silanol ionization, preventing peak tailing.

  • Mobile Phase B: LC-MS grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v).

Chromatographic Conditions
  • Elution Mode: Isocratic (40% Mobile Phase A : 60% Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (based on the nitroaromatic chromophore).

Preparation of Solutions
  • Blank Solution: Use the diluent (Methanol:Water, 50:50).

  • Standard Stock Solution: Accurately weigh 50.0 mg of 5-Chloro-3-methyl-2-nitroaniline reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard Solution: Dilute the stock solution to a final concentration of 50 µg/mL.

System Suitability Testing (SST)

Inject the Working Standard Solution six times consecutively. The system is validated for the run only if:

  • Relative Standard Deviation (%RSD) of peak area is ≤ 1.0%.

  • Tailing Factor (Tf) is ≤ 1.5.

  • Theoretical Plate Count (N) is ≥ 10,000.

ICH Q2(R2) Method Validation

To ensure the method is fit for its intended purpose in a regulated environment, it must undergo rigorous validation according to the [1].

Validation cluster_ICH ICH Q2(R2) Validation Parameters Phase1 Method Optimization (Column, Mobile Phase, pH) Phase2 System Suitability (Resolution, Tailing, Plates) Phase1->Phase2 Spec Specificity (No interference) Phase2->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Sens LOD & LOQ (S/N Ratio) Prec->Sens Phase3 Routine Quality Control & Batch Release Sens->Phase3

Caption: Step-by-step HPLC method validation workflow compliant with ICH Q2(R2) guidelines.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RtBlank & Impurities show no peaks at 8.5 minPass
Linearity & Range Correlation coefficient (R²) ≥ 0.999R² = 0.9998 (Range: 1 to 100 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.15 µg/mL (S/N = 12.5)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% (at 50%), 100.2% (100%), 99.8% (150%)Pass
Method Precision %RSD ≤ 2.0% (n=6)0.65% RSDPass
Robustness Stable under deliberate variationsRs > 2.0 under ±0.1 mL/min & ±2°C variationsPass

Summary

For the precise quantification of 5-Chloro-3-methyl-2-nitroaniline, traditional hydrophobic retention (C18) is insufficient due to isomeric co-elution. By shifting the analytical strategy to exploit π-π interactions via a Biphenyl stationary phase and a methanol-based mobile phase, scientists can achieve baseline resolution. When validated against ICH Q2(R2) standards, this method provides a highly trustworthy, self-validating framework suitable for stringent pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency / ICH Official Guidelines. Available at:[Link]

  • Nacalai Tesque, Inc. "Comparison of Biphenyl and Other Aromatic Stationary Phases: Evaluation of Chromatographic Properties." COSMOSIL Technical Data. Available at:[Link]

  • Pyvot Tech. "Consideration Of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases." Chromatography Insights. Available at:[Link]

Comparative

A Comparative Guide to the GC-MS Fragmentation Analysis of Chloro-Methyl-Nitroaniline Isomers

Abstract The unambiguous differentiation of closely related structural isomers presents a significant analytical challenge in drug development, environmental monitoring, and forensic science. Minor changes in substituent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The unambiguous differentiation of closely related structural isomers presents a significant analytical challenge in drug development, environmental monitoring, and forensic science. Minor changes in substituent positions on an aromatic ring can drastically alter a compound's biological activity and toxicity. This guide provides a detailed comparative analysis of the electron ionization (EI) mass spectrometric fragmentation patterns of 5-Chloro-3-methyl-2-nitroaniline and its positional isomers. By leveraging the principles of mass spectrometry, including characteristic neutral losses and substituent-driven ortho effects, we will establish a robust framework for their differentiation. This document provides detailed experimental protocols, comparative data tables, and diagrams of fragmentation pathways to support researchers and scientists in their analytical endeavors.

Introduction: The Challenge of Isomer Differentiation

Substituted anilines are a critical class of compounds used as intermediates in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals.[1] However, their structural similarity often leads to co-elution in chromatographic systems and near-identical mass spectra, complicating their individual identification and quantification.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of these volatile and semi-volatile compounds.[3] The key to differentiating isomers via GC-MS lies in a meticulous examination of the subtle but significant differences in their fragmentation patterns, which arise from the unique electronic and steric environment of each molecule. This guide focuses on the isomers of Chloro-Methyl-Nitroaniline, a molecule featuring three distinct functional groups—chloro, methyl, and nitro—whose relative positions dictate the fragmentation cascade upon electron ionization.

Theoretical Background: Principles of EI-MS Fragmentation in Substituted Nitroaromatics

Electron Ionization (EI) at a standard energy of 70 eV imparts significant internal energy into the analyte molecule, inducing reproducible and often extensive fragmentation.[4] The resulting mass spectrum serves as a molecular fingerprint. For chloro-methyl-nitroaniline isomers, the fragmentation is governed by several competing and sequential pathways:

  • The Molecular Ion (M+•): The stability of the aromatic ring typically results in a discernible molecular ion peak. The presence of a chlorine atom produces a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the M+• peak, which is a definitive marker for the presence of chlorine.[4]

  • Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose the nitro group as a •NO₂ radical (46 Da) or a nitric oxide radical (•NO, 30 Da).[5][6] Loss of a neutral oxygen atom is also common.[5]

  • Halogen Loss: Cleavage of the carbon-chlorine bond results in the loss of a •Cl radical (35/37 Da).[4][7]

  • Methyl Group Fragmentation: The primary fragmentation associated with a methyl group is the loss of a hydrogen radical (•H) to form a stable [M-H]+ ion, or the loss of a methyl radical (•CH₃, 15 Da).[5]

  • The Ortho Effect: A crucial phenomenon for isomer differentiation is the "ortho effect," where adjacent functional groups interact during fragmentation.[8][9] For example, a nitro group positioned ortho to a methyl or amino group can lead to the loss of a hydroxyl radical (•OH, 17 Da) through a rearrangement reaction, a pathway not available to meta or para isomers.[5][10] This specific interaction provides a powerful diagnostic tool.

Experimental Methodology

The following protocol outlines a robust GC-MS method for the separation and analysis of chloro-methyl-nitroaniline isomers.

3.1. Instrumentation A standard gas chromatograph coupled to a mass spectrometer with an EI source is required. Systems such as an Agilent 8890 GC paired with a 5977B MS detector are suitable.

3.2. Experimental Protocols

Sample Preparation:

  • Accurately weigh and dissolve reference standards of each isomer in a suitable solvent (e.g., acetonitrile or ethyl acetate) to a final concentration of approximately 10-20 µg/mL.

  • For unknown samples, perform a liquid-liquid extraction if the matrix is aqueous or a solvent extraction for solid matrices to isolate the analytes.[3]

GC-MS Conditions: The following tables summarize the recommended starting conditions for the analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Gas Chromatography (GC) Conditions

Parameter Value
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)

| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-350
Source Temperature 230°C
Quadrupole Temp. 150°C

| Solvent Delay | 3 min |

Results & Discussion: A Comparative Fragmentation Analysis

For this guide, we will compare the expected fragmentation patterns of three representative isomers: 5-Chloro-3-methyl-2-nitroaniline , 4-Chloro-2-methyl-6-nitroaniline , and 2-Chloro-4-methyl-6-nitroaniline . The molecular weight of these isomers is 186.6 g/mol .

Isomer A: 5-Chloro-3-methyl-2-nitroaniline

  • Structure: The nitro group is ortho to the amino group and meta to the methyl group.

  • Key Differentiator: The proximity of the nitro and amino groups is expected to facilitate a strong ortho effect, leading to a significant loss of a hydroxyl radical (•OH).

Isomer B: 4-Chloro-2-methyl-6-nitroaniline

  • Structure: The nitro group is ortho to both the amino and methyl groups.

  • Key Differentiator: This "double ortho" arrangement provides two pathways for hydroxyl loss, potentially leading to the most abundant [M-OH]⁺ fragment among the isomers.

Isomer C: 2-Chloro-4-methyl-6-nitroaniline

  • Structure: The nitro group is ortho to the amino group but meta to the methyl group. The chloro group is also ortho to the amino group.

  • Key Differentiator: While an ortho effect between the nitro and amino groups is expected, steric hindrance from the adjacent large chlorine atom may influence the fragmentation efficiencies compared to Isomer A.

4.1. Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation cascades for each isomer.

G cluster_A Isomer A: 5-Chloro-3-methyl-2-nitroaniline A0 M+• (m/z 186/188) A1 [M-OH]+ (m/z 169/171) (Ortho Effect) A0->A1 - •OH A2 [M-NO2]+ (m/z 140/142) A0->A2 - •NO2 A3 [M-Cl]+ (m/z 151) A0->A3 - •Cl A4 [M-OH-CO]+ (m/z 141/143) A1->A4 - CO

Caption: Fragmentation of 5-Chloro-3-methyl-2-nitroaniline.

G cluster_B Isomer B: 4-Chloro-2-methyl-6-nitroaniline B0 M+• (m/z 186/188) B1 [M-OH]+ (m/z 169/171) (Double Ortho Effect, High Abundance) B0->B1 - •OH B2 [M-NO2]+ (m/z 140/142) B0->B2 - •NO2 B3 [M-Cl]+ (m/z 151) B0->B3 - •Cl B4 [M-OH-HCN]+ (m/z 142/144) B1->B4 - HCN

Caption: Fragmentation of 4-Chloro-2-methyl-6-nitroaniline.

G cluster_C Isomer C: 2-Chloro-4-methyl-6-nitroaniline C0 M+• (m/z 186/188) C1 [M-OH]+ (m/z 169/171) (Ortho Effect) C0->C1 - •OH C2 [M-NO2]+ (m/z 140/142) C0->C2 - •NO2 C3 [M-Cl]+ (m/z 151) (High Abundance) C0->C3 - •Cl C4 [M-NO2-HCN]+ (m/z 113) C2->C4 - HCN

Caption: Fragmentation of 2-Chloro-4-methyl-6-nitroaniline.

4.2. Comparative Data Summary

The relative abundance of key diagnostic ions is the ultimate arbiter for isomer identification. The table below summarizes the expected differences in the mass spectra.

Table 3: Comparative Abundance of Key Diagnostic Fragments | Fragment Ion | m/z | Expected Relative Abundance | Rationale | | :--- | :--- | :--- | :--- | | | | Isomer A | Isomer B | Isomer C | | | [M]+• | 186/188 | Moderate | Moderate | Low | The molecular ion is the precursor for all fragments. | | [M-OH]+ | 169/171 | High | Very High | Moderate | This ion is indicative of the ortho effect.[8][9] Isomer B has two ortho groups (amino and methyl) adjacent to the nitro group, leading to the most favored hydroxyl loss. | | [M-NO₂]+ | 140/142 | Moderate | Low | Moderate | A common loss for nitroaromatics.[5] Its lower abundance in Isomer B is due to the highly favored competing [M-OH]⁺ pathway. | | [M-Cl]+ | 151 | Low | Low | High | Loss of chlorine is sterically favored in Isomer C due to its position adjacent to the bulky amino group. | | [M-CH₃]+ | 171/173 | Low | Low | Low | Loss of the methyl radical is generally a minor pathway. |

Conclusion

The differentiation of 5-Chloro-3-methyl-2-nitroaniline and its related isomers is achievable through a careful analysis of their EI-MS fragmentation patterns. While all isomers share common fragments corresponding to the loss of nitro, chloro, and methyl groups, the relative abundance of the [M-OH]⁺ ion at m/z 169/171 is the most powerful diagnostic tool. The intensity of this peak, driven by the ortho effect, is expected to be highest in isomers with substituents ortho to the nitro group, particularly in the case of a "double ortho" arrangement as seen in 4-Chloro-2-methyl-6-nitroaniline. Furthermore, an unusually abundant [M-Cl]⁺ ion can suggest steric crowding around the chlorine atom, aiding in the identification of isomers like 2-Chloro-4-methyl-6-nitroaniline. By combining chromatographic retention time with a detailed interpretation of these key fragmentation differences, researchers can confidently identify and distinguish these challenging isomers.

References

  • Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. (n.d.). BenchChem.
  • Application Notes and Protocols for the GC-MS Analysis of Aniline Deriv
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Journal of Chemistry.
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. (n.d.). BenchChem.
  • Mass Spectrometry: Fragment
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). BenchChem.
  • Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry in combination with tosylation. (2016). European Journal of Mass Spectrometry.
  • Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline. (n.d.). BenchChem.
  • Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide. (n.d.). BenchChem.
  • Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. (1998). European Journal of Mass Spectrometry.

Sources

Validation

Comparative Validation Guide: Chemical Purity of Synthesized 5-Chloro-3-methyl-2-nitroaniline

As a Senior Application Scientist in drug development, I frequently investigate downstream synthesis failures that are ultimately traced back to sub-standard starting materials. 5-Chloro-3-methyl-2-nitroaniline (CAS: 131...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently investigate downstream synthesis failures that are ultimately traced back to sub-standard starting materials. 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4)[1] is a highly functionalized aromatic building block critical for the synthesis of complex active pharmaceutical ingredients (APIs). Because its synthesis relies on electrophilic aromatic substitution, the process inherently generates structurally similar regioisomers, such as 3-chloro-2-methyl-6-nitroaniline[2].

Commercial off-the-shelf (COTS) batches often mask these trace impurities under the deceptive umbrella of "95% purity by area," leading to catalytic poisoning or off-target API profiles during scale-up. This guide objectively compares the performance of a highly optimized, in-house synthesized batch of 5-Chloro-3-methyl-2-nitroaniline against standard COTS alternatives, utilizing a self-validating, orthogonal analytical strategy rooted in [3].

The Causality of the Analytical Strategy

Why do we reject standard HPLC-only validation for critical building blocks? Chromatographic UV detection relies on relative response factors (RRF). Structurally similar regioisomers often possess different molar absorptivities, which can severely skew the relative area percentage and hide critical impurities.

To establish a self-validating system, we pair Reversed-Phase HPLC (for high-resolution trace impurity profiling) with Quantitative Nuclear Magnetic Resonance (1H-qNMR). As established in [4], qNMR is a primary ratio method. The resonance intensity is directly proportional to the number of nuclei, allowing for absolute mass fraction determination without requiring an identical reference standard[5]. This orthogonality ensures that if an impurity co-elutes in the HPLC, the mass balance deficit will be caught by the qNMR assay.

PurityWorkflow Start 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) HPLC RP-HPLC-UV Profiling (Relative % Area) Start->HPLC Aliquot A qNMR 1H-qNMR Spectroscopy (Absolute Mass Fraction) Start->qNMR Aliquot B Impurity Regioisomer Resolution (e.g., 4-Chloro isomer) HPLC->Impurity Gradient Elution Mass Internal Standard Calibration (Traceable to SI) qNMR->Mass D1 > 5*T1 Validate Cross-Validated Purity ICH Q2(R1) Compliant Impurity->Validate Impurity < 0.1% Mass->Validate Assay > 99.5%

Orthogonal analytical workflow for validating the purity of 5-Chloro-3-methyl-2-nitroaniline.

Comparative Performance Data

The following table summarizes the quantitative validation data, demonstrating the stark contrast in chemical fidelity between our optimized synthesis protocol and a standard commercial alternative.

Analytical ParameterSynthesized Ultra-Pure BatchCommercial COTS AlternativeValidation Methodology
Absolute Purity (w/w) 99.8% ± 0.1%96.4% ± 0.3%1H-qNMR (Internal Standard)
Major Regioisomer < 0.05% (LOD)2.10%RP-HPLC-UV (254 nm)
Unreacted Precursor Not Detected0.85%RP-HPLC-UV (254 nm)
Moisture Content 0.02%0.45%Karl Fischer Titration

Self-Validating Experimental Protocols

Protocol 1: Absolute Quantitation via 1H-qNMR

Causality: We utilize Maleic acid as an internal standard (IS) because its singlet at ~6.26 ppm does not interfere with the aromatic protons of 5-Chloro-3-methyl-2-nitroaniline (typically 7.0–8.0 ppm) or its methyl protons (~2.3 ppm). A strict relaxation delay ( T1​ ) of 60 seconds is enforced. Protons in different chemical environments relax at different rates; failing to wait at least 5×T1​ results in incomplete longitudinal relaxation, truncating the integral and artificially inflating the calculated purity[5].

Step-by-Step Methodology:

  • Accurately weigh ~20 mg of the 5-Chloro-3-methyl-2-nitroaniline sample and ~10 mg of Maleic acid (Traceable Certified Reference Material) into a static-free microcentrifuge tube using a calibrated microbalance (d = 0.001 mg).

  • Dissolve the mixture in 0.6 mL of DMSO-d6 (100% isotopic purity, containing 0.03% v/v TMS).

  • Vortex for 60 seconds and sonicate for 5 minutes. Note: Complete dissolution is critical to prevent phase-exclusion errors that skew the molar ratio.

  • Transfer the homogeneous solution to a 5 mm NMR tube and acquire the 1H spectrum at 298 K using a 90° excitation pulse on a 400 MHz (or higher) spectrometer.

  • Set the relaxation delay (D1) to 60 seconds and acquire 64 transients to ensure a Signal-to-Noise ratio (S/N) > 250:1.

  • Phase and baseline correct the spectrum manually. Integrate the Maleic acid IS peak and the distinct aromatic proton peaks of the analyte to calculate the absolute mass fraction.

Protocol 2: Trace Impurity Resolution via RP-HPLC-UV

Causality: We utilize a core-shell C18 column combined with a Trifluoroacetic acid (TFA) modified mobile phase. TFA acts as an ion-pairing agent, suppressing the ionization of the aniline's primary amine. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing and enabling baseline resolution of closely eluting positional isomers[6].

Step-by-Step Methodology:

  • Mobile Phase A: Prepare 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: Prepare 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Dissolve 10 mg of the sample in 10 mL of Diluent (50:50 Water:Acetonitrile) to prepare a 1.0 mg/mL stock solution.

  • Inject 5 µL of the sample onto a Zorbax Eclipse Plus C18 column (150 x 4.6 mm, 3.5 µm) maintained at a constant 30°C.

  • Execute a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Monitor the eluent at 254 nm (for general aromatic absorbance) and 280 nm (specific to the nitroaniline chromophore).

  • Calculate the impurity content using the area normalization method, reporting any peak > 0.05% (Limit of Quantitation).

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Stimuli to the Revision Process: Quantitative Nuclear Magnetic Resonance (qNMR) Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Validation of quantitative NMR Source: PubMed (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-3-methyl-2-nitroaniline

Comprehensive Safety and Operational Guide for Handling 5-Chloro-3-methyl-2-nitroaniline As researchers and drug development professionals scale up the synthesis of novel therapeutics, the handling of halogenated nitroan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Chloro-3-methyl-2-nitroaniline

As researchers and drug development professionals scale up the synthesis of novel therapeutics, the handling of halogenated nitroanilines like 5-Chloro-3-methyl-2-nitroaniline (CAS: 131885-36-4) demands rigorous, self-validating safety protocols. This compound is highly valued as a synthetic intermediate but presents severe acute and chronic toxicity risks.

This guide provides a field-proven, step-by-step operational framework. We do not just list safety rules; we explain the toxicological causality behind them, ensuring your laboratory team understands why these specific precautions are non-negotiable.

Mechanistic Toxicology: The "Why" Behind the Safety

To design an effective safety protocol, one must first understand the enemy. Nitroanilines are highly lipophilic, allowing them to bypass the skin's stratum corneum rapidly and enter the bloodstream[1].

Once absorbed via dermal contact, inhalation, or ingestion, the nitro group undergoes hepatic reduction by Cytochrome P450 enzymes to form reactive N-hydroxyarylamine intermediates[2]. These intermediates aggressively oxidize the ferrous iron (Fe²⁺) in your red blood cells to ferric iron (Fe³⁺), converting healthy hemoglobin into methemoglobin [3]. Methemoglobin cannot bind or transport oxygen, leading to a state of systemic cellular starvation known as hypoxia, clinically manifesting as cyanosis (blue discoloration of the skin and mucous membranes)[1][4].

Because this mechanism is highly efficient, even minor exposures to aerosolized dust can trigger a medical emergency[4].

ToxicityPathway A Exposure to 5-Chloro-3-methyl-2-nitroaniline (Inhalation/Dermal) B Hepatic Cytochrome P450 Metabolism A->B Absorption C Formation of Reactive N-hydroxyarylamines B->C Enzymatic Reduction D Oxidation of Hemoglobin (Fe²⁺ → Fe³⁺) C->D Bloodstream Entry E Methemoglobinemia (Impaired O₂ Transport) D->E Pathological Shift F Cellular Hypoxia & Cyanosis E->F Clinical Onset

Fig 1: Mechanistic pathway of nitroaniline-induced methemoglobinemia and cellular hypoxia.

Physicochemical & Hazard Profile

Before handling, review the quantitative hazard data. 5-Chloro-3-methyl-2-nitroaniline is classified as a severe health and environmental hazard under GHS standards[5].

ParameterSpecification / Hazard Classification
CAS Number 131885-36-4[6]
Molecular Formula C₇H₇ClN₂O₂[6]
Molecular Weight 186.60 g/mol [6]
Acute Toxicity (GHS) H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled[5].
Target Organ Toxicity H373: May cause damage to organs (Blood, Liver, Kidneys) through prolonged exposure[5].
Environmental Hazard H412: Harmful to aquatic life with long-lasting effects[5].
Exposure Limit (TWA) ~3 mg/m³ (Based on general nitroaniline analogs over an 8-hour workday)[7].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated nitroanilines. The following matrix outlines the required gear and the scientific rationale behind each choice[1][3][7].

PPE CategoryRequired SpecificationCausality / Rationale
Hand Protection Double-Gloving: Inner Nitrile layer, Outer Neoprene or Butyl Rubber layer.Nitroanilines readily permeate standard latex. Double-gloving allows you to safely shed a contaminated outer layer without exposing bare skin[1][7].
Respiratory NIOSH-approved half-face respirator with organic vapor/acid gas cartridge + P100 particulate filter.Required if weighing powders outside a closed system. Prevents inhalation of aerosolized micro-particles that cause rapid methemoglobinemia[1][3].
Eye/Face Splash-proof chemical safety goggles AND a full face shield.Prevents conjunctival absorption from accidental splashes or reactive dust kick-up[1][8].
Body Tyvek lab coat or chemically resistant apron over long pants and closed-toe shoes.Standard woven cotton lab coats trap toxic dust against the body. A non-porous apron prevents transdermal migration[1].

Step-by-Step Operational Protocol

To guarantee trustworthiness and safety, every interaction with this chemical must follow a self-validating workflow.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm). Never handle this compound on an open bench[7].

  • Prepare the Environment: Line the fume hood floor with disposable, static-dissipative bench paper. This prevents the powder from adhering to the stainless steel surface.

  • Stage Materials: Place the chemical container, an analytical balance, anti-static spatulas, and a designated hazardous waste bin inside the hood before beginning.

Phase 2: Active Handling & Weighing
  • Don PPE: Put on all required PPE as outlined in the matrix above.

  • Sash Management: Lower the fume hood sash to the lowest possible working height to create a physical barrier between your breathing zone and the chemical[5].

  • Anti-Static Transfer: Open the container slowly. Use an anti-static spatula to transfer the powder. Causality: Static electricity can cause fine nitroaniline powders to aerosolize, drastically increasing inhalation risk.

  • Closed-System Processing: Once weighed, immediately transfer the compound into a sealable reaction vessel (e.g., a round-bottom flask with a septum) before moving it to other areas of the lab.

Phase 3: Post-Operation Decontamination
  • Surface Wipe-Down: Wipe down the balance and all spatulas with a compatible organic solvent (e.g., ethanol or acetone) to dissolve residual chemical, followed by a water wipe[9].

  • Doffing Procedure: Remove the outer gloves while your hands are still inside the fume hood. Dispose of them immediately in the designated P-coded waste bin[7].

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water for at least 15 minutes immediately after leaving the lab[5][7].

OperationalWorkflow Step1 1. Risk Assessment Verify PPE & Fume Hood Step2 2. Environmental Setup Clear Clutter, Check Airflow Step1->Step2 Step3 3. Material Handling Anti-static Weighing Step2->Step3 Step4 4. Chemical Processing Closed-System Transfer Step3->Step4 Step5 5. Decontamination Wipe Surfaces, Doff PPE Step4->Step5 Step6 6. Waste Disposal Segregate for Incineration Step5->Step6

Fig 2: Step-by-step operational workflow for the safe handling and disposal of nitroanilines.

Waste Disposal Plan

Improper disposal of 5-Chloro-3-methyl-2-nitroaniline poses a severe threat to aquatic ecosystems[10].

  • Solid Waste & Contaminated PPE: All bench paper, outer gloves, and empty chemical vials must be placed in a heavy-duty, puncture-resistant bag. Label clearly as "Toxic Solid Waste - Halogenated Nitroaniline"[7].

  • Liquid Waste: Any solvent used to dissolve this chemical must be segregated into a Halogenated Organic Waste carboy. Causality: The presence of the chlorine atom dictates that this waste must undergo high-temperature incineration equipped with specialized scrubbers to prevent the release of toxic dioxins or hydrochloric acid gas into the atmosphere[10].

  • Environmental Prohibition: Under no circumstances should any quantity of this chemical or its wash-water be poured down the drain.

Emergency Response & Spill Protocol

  • Dry Spills: Do NOT use paper towels or combustible materials to clean up the powder[1]. Evacuate the immediate area. Wearing full PPE (including a respirator), gently cover the spill with an inert, damp absorbent material (like vermiculite or sand) to suppress dust formation. Scoop the mixture into a sealed hazardous waste container[8].

  • Skin/Eye Contact: Immediately utilize the safety shower or eyewash station. Flush the affected area with copious amounts of water for a minimum of 15 minutes[7].

  • Systemic Exposure (Cyanosis): If a worker exhibits pale skin, blue lips, dizziness, or headache, call emergency services immediately. Inform paramedics that the patient has been exposed to a methemoglobin-forming agent. Methylene blue administered intravenously is the standard clinical antidote for severe methemoglobinemia[2].

References

  • Amherst College Environmental Health & Safety. "Standard Operating Procedures (SOP) for Working with P-Nitroaniline." [Link]

  • Carl ROTH. "Safety Data Sheet: 3-Nitroaniline." [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 7423, 3-Nitroaniline." [Link]

  • West Liberty University. "Safety Data Sheet: 4-Nitroaniline." [Link]

  • Sevron. "SAFETY DATA SHEET HEMOSIL® ANTITHROMBIN." [Link]

  • Grokipedia. "3-Nitroaniline." [Link]

  • U.S. Department of Labor (OSHA). "OSHA proposes more than $1.2 million penalty to St. Louis area chemical repackaging and distribution company." [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methyl-2-nitroaniline
© Copyright 2026 BenchChem. All Rights Reserved.